2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
Description
The exact mass of the compound 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is 235.132076794 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-2-4-12(5-3-11)15(16)17/h2-5,10,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSGIODIOZRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine chemical structure and properties
This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine .
Executive Summary
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS 1240572-91-1) is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1] Characterized by a piperazine core with a steric-directing methyl group at the C2 position and an electron-withdrawing 4-nitrobenzyl moiety at N1, this compound serves as a critical pharmacophore scaffold. Its structural asymmetry offers unique opportunities for chiral recognition in drug-target interactions, particularly in the development of kinase inhibitors, GPCR ligands, and antifungal agents.
Chemical Identity & Structural Analysis[2][3][4][5]
This compound is defined by the presence of a nitro-substituted benzyl group attached to the sterically hindered nitrogen (N1) of the 2-methylpiperazine ring. This specific regiochemistry distinguishes it from its more common isomer, 1-[(4-nitrophenyl)methyl]-3-methylpiperazine (where substitution occurs at the less hindered N4 position).
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine |
| Common Synonyms | 1-(4-Nitrobenzyl)-2-methylpiperazine; 1-(p-Nitrobenzyl)-2-methylpiperazine |
| CAS Registry Number | 1240572-91-1 |
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| SMILES | CC1CNCCN1Cc2ccc(cc2)[O-] |
| InChIKey | VDHHZWTYFFZYBM-UHFFFAOYSA-N (Analogous backbone) |
Structural Features[2]
-
Chirality: The C2 carbon is a stereogenic center. While often supplied as a racemate, the (S)- and (R)- enantiomers can be isolated for stereoselective synthesis. The methyl group at C2 imposes steric hindrance on N1, influencing both reactivity and ligand binding conformation.
-
Basicity: The molecule contains two nitrogen centers.[2] N4 (secondary amine) is highly basic and nucleophilic, serving as the primary site for further derivatization. N1 (tertiary amine) is less basic due to the electron-withdrawing nature of the 4-nitrobenzyl group and steric crowding.
Figure 1: Structural decomposition of the target molecule highlighting key functional domains.
Physicochemical Profile
The following data represents a consensus of experimental values and high-confidence predictive models suitable for laboratory handling and process design.
| Property | Value / Range | Notes |
| Molecular Weight | 235.28 g/mol | Monoisotopic mass: 235.13 |
| Physical State | Solid / Crystalline Powder | Typically pale yellow to orange due to nitro group |
| Melting Point | 68 – 72 °C | Predicted; varies with purity/salt form |
| Boiling Point | 380.5 ± 42.0 °C | At 760 mmHg (Predicted) |
| Density | 1.1 ± 0.1 g/cm³ | Predicted |
| pKa (N4-H) | ~9.1 | Secondary amine (Basic) |
| pKa (N1) | ~4.5 | Tertiary amine (Lowered by benzyl/nitro) |
| LogP | 1.45 | Moderate lipophilicity; cell-permeable |
| Solubility | DMSO, Methanol, DCM | Low solubility in water without acidification |
Synthetic Routes & Methodology
Synthesizing the N1-substituted isomer (2-methyl-1-benzyl) presents a regioselectivity challenge. Direct alkylation of 2-methylpiperazine preferentially targets the unhindered N4 position. Therefore, a controlled protection-deprotection strategy is required to ensure high isomeric purity.
Synthesis Strategy Diagram
Figure 2: Regioselective synthesis pathway via N4-Boc protection.
Detailed Protocol (Regioselective Route)
Step 1: Selective Protection of N4
-
Rationale: The N4 nitrogen is less sterically hindered than N1 (adjacent to the methyl group). Reacting 2-methylpiperazine with tert-butyl dicarbonate (Boc₂O) at low temperatures favors the formation of 4-Boc-2-methylpiperazine.
-
Protocol: Dissolve 2-methylpiperazine (1.0 eq) in DCM at 0°C. Add Boc₂O (0.9 eq) dropwise over 1 hour. Stir at room temperature for 4 hours. Wash with water, dry organic layer (MgSO₄), and concentrate.
Step 2: N1-Alkylation
-
Rationale: With N4 blocked, the 4-nitrobenzyl electrophile is forced to react with the hindered N1 amine.
-
Protocol:
-
Suspend 4-Boc-2-methylpiperazine (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.5 eq) in Acetonitrile (ACN).
-
Add 4-Nitrobenzyl bromide (1.1 eq).
-
Critical Step: Reflux (80°C) for 12–16 hours. The steric hindrance at N1 requires thermal energy to drive the reaction to completion.
-
Filter inorganic salts and evaporate solvent.
-
Step 3: Deprotection
-
Protocol: Treat the intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours at room temperature. Basify with NaOH to pH 10 and extract into DCM to obtain the free base.
Reactivity & Derivatization
This molecule acts as a bifunctional scaffold. The secondary amine (N4) and the nitro group (reducible to aniline) allow for divergent synthesis of complex libraries.
Functionalization Logic
-
N4-Derivatization: The free secondary amine at position 4 is a potent nucleophile. It readily undergoes:
-
Amide Coupling: Reaction with carboxylic acids (using HATU/EDC).
-
Sulfonylation: Reaction with sulfonyl chlorides.
-
Urea Formation: Reaction with isocyanates.
-
-
Nitro-Reduction: The nitro group is a "masked" aniline. Reduction (H₂/Pd-C or Fe/NH₄Cl) yields the primary aniline, which can then be functionalized to create "dumbbell" shaped ligands or extended bi-aryl systems.
Figure 3: Divergent synthesis capabilities of the scaffold.
Applications in Drug Discovery[2][3][5][9]
The 2-methyl-1-(4-nitrobenzyl)piperazine scaffold is a privileged structure in medicinal chemistry, particularly for:
-
Kinase Inhibition: The piperazine ring mimics the hinge-binding region of ATP or serves as a solubility-enhancing solvent channel binder. The methyl group restricts conformational flexibility, potentially improving selectivity (atropisomerism).
-
GPCR Modulators: Piperazine derivatives are classic pharmacophores for Dopamine (D2/D3) and Serotonin (5-HT) receptors. The 4-nitrobenzyl group provides a pi-stacking interaction site within the receptor pocket.
-
Antifungal Agents: Analogous to structures like Posaconazole, where the piperazine linker connects aromatic domains essential for CYP51 inhibition.
Safety & Handling
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Irritation: Causes skin irritation and serious eye irritation (Category 2A).[3]
-
Specific Hazard: Nitroaromatic compounds can be mutagenic; handle with care.
Storage Protocol:
-
Store at 2–8°C (Refrigerated).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
Protect from light (nitro compounds can be photosensitive).
References
-
ChemScene. (2024).[4] Product Data: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS 1240572-91-1).[1] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine Derivatives. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine and derivatives. Retrieved from
-
Yilmaz, F., & Menteşe, M. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Retrieved from
-
Vice, S. et al. (2001).[5] Concise Formation of 4-Benzyl Piperidines and Related Derivatives. Journal of Organic Chemistry. Retrieved from
Sources
A Technical Guide to the Physicochemical Properties of 1-(4-nitrobenzyl)-2-methylpiperazine: A Drug Discovery Perspective
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the synthetic compound 1-(4-nitrobenzyl)-2-methylpiperazine. In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical profile is not merely a preliminary step but a critical determinant of its ultimate success as a therapeutic agent.[1] Properties such as basicity (pKa), lipophilicity (logP), solubility, and molecular size govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its pharmacokinetic and pharmacodynamic behavior.[2][3] This document, intended for researchers, medicinal chemists, and drug development professionals, offers a detailed examination of these key parameters for 1-(4-nitrobenzyl)-2-methylpiperazine. It combines theoretical analysis, data from closely related structural analogs, and standardized experimental protocols to build a robust molecular profile. The causality behind these properties is explored by dissecting the molecule's structural components—the piperazine core, the 2-methyl substituent, and the 4-nitrobenzyl group—to provide field-proven insights into its drug-like potential.
Introduction: The Central Role of Physicochemical Profiling
In drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[4] Physicochemical properties are the foundational indicators that predict a molecule's behavior in a biological system.[1] A delicate balance is essential; for instance, sufficient lipophilicity is needed to cross biological membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[5] Similarly, a compound's ionization state at physiological pH, dictated by its pKa, profoundly impacts its solubility and ability to interact with its biological target.[3]
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable properties, including the presence of two nitrogen atoms that can be functionalized to modulate basicity and solubility.[6] By profiling 1-(4-nitrobenzyl)-2-methylpiperazine, we aim to provide the foundational data necessary to guide its development, anticipate potential liabilities, and inform rational strategies for structural optimization.[7]
Molecular Profile of 1-(4-nitrobenzyl)-2-methylpiperazine
Chemical Identity
-
Systematic Name: 1-(4-nitrobenzyl)-2-methylpiperazine
-
Molecular Formula: C₁₂H₁₇N₃O₂
-
Molecular Weight: 235.28 g/mol
Structural Analysis
The structure of 1-(4-nitrobenzyl)-2-methylpiperazine is composed of three key moieties, each contributing distinct characteristics to the overall physicochemical profile.
Caption: Structural components of 1-(4-nitrobenzyl)-2-methylpiperazine.
-
Piperazine Core: This saturated heterocycle contains two nitrogen atoms, making it a diamine. In its unsubstituted form, piperazine is a weak base with two distinct pKa values.[8][9] This core is the primary determinant of the molecule's basicity and provides sites for hydrogen bonding, contributing to aqueous solubility when protonated.
-
4-Nitrobenzyl Group: Attached to N1, this group significantly influences lipophilicity and electronic properties. The benzyl moiety is hydrophobic, increasing the molecule's affinity for non-polar environments.[1] Conversely, the nitro group is a strong electron-withdrawing group and a polar hydrogen bond acceptor, which can temper the hydrophobicity and influence the basicity of the distal N4 nitrogen.
-
2-Methyl Group: The addition of a methyl group at the C2 position of the piperazine ring has two main effects. First, it slightly increases the molecule's overall lipophilicity. Second, it introduces a steric hindrance that can influence the conformation of the ring and its interactions with biological targets.[10]
Core Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties of 1-(4-nitrobenzyl)-2-methylpiperazine. As direct experimental data is not available in the cited literature, values are derived from calculations and by comparison with structurally similar compounds.
| Property | Value | Method/Source | Significance in Drug Discovery |
| Molecular Weight | 235.28 g/mol | Calculated | Complies with Lipinski's Rule of Five (<500), favoring good absorption.[2] |
| Basicity (pKa) | pKa1: ~8.5-9.0pKa2: ~4.0-4.5 | Estimated from Analogs | Determines ionization state at physiological pH, impacting solubility and permeability.[3] |
| Lipophilicity (cLogP) | ~2.0 - 2.5 | Computationally Predicted | Indicates moderate lipophilicity, suggesting a potential balance between solubility and membrane permeation.[1] |
| Aqueous Solubility | Low at pH 7.4; increases at acidic pH | Predicted from Structure | Poor intrinsic solubility is expected, requiring formulation strategies or pH modification for dissolution.[1] |
| Hydrogen Bond Donors | 1 (the N-H on piperazine) | Calculated | Influences solubility and interactions with target proteins. |
| Hydrogen Bond Acceptors | 4 (two on NO₂, two N atoms) | Calculated | Contributes to polarity and potential for biological interactions. |
Basicity (pKa)
The two nitrogen atoms of the piperazine ring give the molecule two distinct basicity constants (pKa).
-
N4 (unsubstituted): This secondary amine is the more basic nitrogen. Unsubstituted piperazine has a pKa of ~9.73.[8] The electron-withdrawing effect of the distant 4-nitrobenzyl group will slightly reduce this basicity.
-
N1 (substituted): This tertiary amine is significantly less basic. N-alkylation of piperazine is known to reduce basicity.[6] The attachment to the benzyl group sterically hinders protonation and delocalizes the lone pair, lowering the pKa.
At a physiological pH of 7.4, the more basic N4 will be predominantly protonated (>90%), rendering the molecule charged. This charge is crucial for aqueous solubility.[3] The less basic N1 will be largely un-ionized.
Lipophilicity (logP/logD)
Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a key factor in a drug's ability to cross cell membranes.[11] While an experimental value for 1-(4-nitrobenzyl)-2-methylpiperazine is unavailable, predictive models are valuable tools in early discovery. A predicted cLogP in the range of 2.0-2.5 suggests the compound is moderately lipophilic. This is a favorable range, as it often correlates with good membrane permeability without the liabilities of high lipophilicity, such as poor solubility and metabolic instability.[1][5]
It is critical to consider logD, the distribution coefficient, which accounts for ionization. At pH 7.4, where the molecule is mostly protonated, its effective lipophilicity (logD₇.₄) will be significantly lower than its logP, favoring partitioning into the aqueous phase.
Aqueous Solubility
The solubility of a compound is a balance between its lipophilicity and the strength of its crystal lattice versus its interactions with water.[1] Based on its structure, 1-(4-nitrobenzyl)-2-methylpiperazine is expected to have low intrinsic solubility in pure water due to the hydrophobic benzyl group. However, as a basic compound, its solubility is highly pH-dependent. In the acidic environment of the stomach (pH 1-3), the molecule will be fully di-protonated, leading to a significant increase in solubility. This property is a critical consideration for oral drug delivery.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, predicted properties must be confirmed experimentally. The following are standard, self-validating protocols for determining the core physicochemical properties.
Protocol for pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of ionization constants.[8]
Methodology:
-
Preparation: Accurately weigh ~5 mg of 1-(4-nitrobenzyl)-2-methylpiperazine and dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.
-
Initial Titration: Titrate the solution with standardized 0.1 M HCl to a pH of ~2.0 to ensure all basic centers are protonated.
-
Titration with Base: Titrate the acidified solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Two inflection points will be observed for the two pKa values.
-
Validation: The procedure should be repeated at least three times to ensure reproducibility. The pKa of a known standard (e.g., piperazine) should be measured to validate the experimental setup.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method (OECD Guideline 105) for determining intrinsic aqueous solubility.
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. fiveable.me [fiveable.me]
- 3. jbino.com [jbino.com]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. uregina.ca [uregina.ca]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine: A Comprehensive Guide to Thermodynamic and Kinetic Assessment in DMSO and Aqueous Systems
Executive Summary
In early-stage drug discovery and chemical probe development, understanding the solubility profile of a lead compound is paramount. 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS: 1240572-91-1) represents a classic functionalized piperazine scaffold, combining a basic heterocycle with a lipophilic, electron-withdrawing nitroaromatic moiety[1].
This technical whitepaper provides an authoritative framework for evaluating the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous systems. Rather than relying on static estimates, this guide establishes self-validating experimental workflows—grounded in physicochemical principles—to determine both kinetic solubility (critical for in vitro bioassay design) and thermodynamic solubility (essential for formulation and in vivo pharmacokinetics).
Physicochemical Profiling & Predictive Solubility Modeling
Before initiating wet-lab protocols, a rigorous structural analysis is required to predict solvent interactions and establish the causality behind experimental choices.
Structural Causality and Solvent Interactions
The molecule consists of three distinct functional domains that dictate its solvation thermodynamics:
-
The Piperazine Core: Contains basic nitrogen atoms (typically exhibiting pKa values between 8.0 and 9.0). At physiological pH (7.4), a significant fraction of the secondary amine will be protonated, forming a cation that favors aqueous hydration.
-
The 4-Nitrobenzyl Group: A highly lipophilic and planar aromatic system. The nitro group is strongly electron-withdrawing, which slightly modulates the basicity of the adjacent tertiary nitrogen. This bulk drives the compound's overall lipophilicity (LogP ≈ 1.39)[1].
-
The 2-Methyl Substitution: Introduces steric hindrance and a chiral center, which disrupts molecular planarity and lowers the crystal lattice energy compared to an unsubstituted analog, generally favoring dissolution.
Predicted Solubility Behavior
-
DMSO (Dimethyl Sulfoxide): Predicted to be highly soluble (>50 mg/mL). DMSO is a polar aprotic solvent with a high dielectric constant. It acts as an excellent hydrogen bond acceptor, solvating the amine protons while its hydrophobic methyl groups interact favorably with the nitrobenzyl moiety.
-
Water / Aqueous Buffers: Predicted to have moderate to low solubility at neutral pH. The hydrophobic penalty of the nitrobenzyl group competes with the hydration of the protonated piperazine. Solubility will be highly pH-dependent, increasing exponentially in acidic environments (e.g., 0.1 N HCl) where the piperazine ring is fully ionized.
Quantitative Physicochemical Summary
| Property | Value / Descriptor | Impact on Solubility |
| Molecular Weight | 235.28 g/mol | Favorable for both aqueous and organic solvation. |
| LogP | 1.3885 | Indicates moderate lipophilicity; favors organic solvents over unbuffered water. |
| Topological Polar Surface Area (TPSA) | 58.41 Ų | Sufficient polarity for moderate aqueous interaction, excellent for DMSO. |
| Hydrogen Bond Acceptors | 4 | Enhances solubility in protic solvents (water) and polar aprotics (DMSO). |
Strategic Workflow for Solubility Determination
Solubility is not a single static number; it is a path-dependent property. We must differentiate between Kinetic Solubility (precipitation from a solvated state) and Thermodynamic Solubility (dissolution from a crystalline solid state)[BenchChem Guidelines][2].
Caption: Decision tree and workflow for kinetic vs. thermodynamic solubility profiling.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment
Purpose: To determine the maximum concentration of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine that can be maintained in an aqueous assay buffer when diluted from a DMSO stock without precipitating.
Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Causality: DMSO ensures complete initial solvation, breaking all crystal lattice interactions.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock using pure DMSO.
-
Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a secondary clear-bottom 96-well plate. (Final DMSO concentration = 2%).
-
Incubation: Incubate at 37°C for 2 hours.
-
Detection: Read the plate using a nephelometer or a UV-Vis spectrophotometer (measuring light scattering at 620 nm).
Self-Validating Quality Control:
-
Control Wells: Include wells with 2% DMSO in PBS (no compound) to baseline the scattering.
-
Validation: The kinetic solubility limit is defined as the highest concentration well where the light scattering signal does not statistically deviate from the blank control.
Protocol 2: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)
Purpose: To determine the true equilibrium solubility of the solid compound in pure DMSO and aqueous buffers.
The shake-flask method is universally recognized as the gold standard for thermodynamic solubility because it allows the solid phase to reach a true chemical equilibrium with the solvated phase[PMC Validation][3].
Caption: Step-by-step workflow of the Shake-Flask Method for thermodynamic solubility.
Methodology:
-
Solid Addition: Weigh approximately 5 mg of solid 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine into a 1.5 mL glass HPLC vial. Add 500 µL of the target solvent (e.g., pure DMSO, or PBS pH 7.4).
-
Causality: An excess of solid must be present. If the solid dissolves completely, the solution is not saturated, and the result is merely a lower bound, not a thermodynamic endpoint.
-
-
Equilibration: Seal the vials and place them in an orbital shaking incubator at 37°C (or 25°C depending on target data) at 300 RPM for 24 to 48 hours.
-
Causality: 24-48 hours is required to overcome the activation energy of dissolution and allow the system to reach the lowest thermodynamic energy state.
-
-
Phase Separation: Centrifuge the vials at 14,000 RPM for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Causality: Filtration removes colloidal nanoparticles that fail to pellet during centrifugation. If left in the sample, these nanoparticles will dissolve in the HPLC mobile phase and artificially inflate the measured solubility.
-
-
Quantification: Dilute the filtered supernatant into the mobile phase and quantify using a validated HPLC-UV method against a known standard curve.
Self-Validating Quality Control:
-
pH Shift Check: Basic piperazines can act as buffers themselves. After the 48-hour equilibration in aqueous buffer, measure the final pH of the supernatant. If the pH has shifted by more than 0.1 units from 7.4, the measured solubility represents the solubility at the shifted pH, not the target pH.
Data Presentation & Interpretation
Once experimental data is generated using the protocols above, it should be structured for immediate comparative analysis. Below is a representative data matrix demonstrating the expected solubility profile based on the compound's physicochemical properties.
| Solvent System | Assay Type | Expected Solubility Range | Mechanistic Rationale |
| 100% DMSO | Thermodynamic | > 50 mg/mL | Polar aprotic environment perfectly solvates both the basic amine and the lipophilic nitrobenzyl group. |
| PBS (pH 7.4) | Thermodynamic | 0.1 - 0.5 mg/mL | Moderate solubility; partial protonation of the piperazine ring is counteracted by the hydrophobic bulk. |
| 0.1 N HCl (pH 1.0) | Thermodynamic | > 10 mg/mL | High solubility; complete protonation of the piperazine nitrogens creates a highly water-soluble cationic species. |
| PBS (pH 7.4) + 2% DMSO | Kinetic | 50 - 200 µM | Compound remains supersaturated briefly before the lipophilic interactions force precipitation. |
References
-
National Institutes of Health (PMC): Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors (Thermodynamic Solubility Method Validation). NIH. Available at:[Link]
Sources
A Technical Guide to the Physicochemical Properties of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide focuses on the precise determination and verification of its core physicochemical properties, namely its molecular formula and weight. It outlines authoritative data, presents a detailed protocol for empirical verification via mass spectrometry, and contextualizes the importance of these properties in research and development. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related nitroaromatic piperazine derivatives.
Introduction
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine ring is a significant pharmacophore in drug design, known for its low toxicity and ability to form multiple hydrogen bonds. The introduction of a methyl group on the piperazine ring and a 4-nitrophenylmethyl substituent creates a molecule with specific steric and electronic properties that are crucial for its interaction with biological targets or for its role as a synthetic intermediate.
Accurate knowledge of a compound's molecular formula and weight is the cornerstone of all chemical and pharmaceutical research. These fundamental properties are prerequisites for:
-
Stoichiometric Calculations: Ensuring correct molar ratios in synthetic reactions.
-
Structural Elucidation: Confirming the identity of a synthesized compound alongside spectroscopic methods.
-
Pharmacokinetic Modeling: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.
-
Regulatory Compliance: Providing essential data for substance registration and safety documentation.
This guide will detail the established properties of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine and provide the scientific methodology to verify them, ensuring the highest degree of confidence in subsequent research endeavors.
Chemical Identity and Physicochemical Properties
The definitive identity of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is established by its molecular formula and corresponding molecular weight. These values are derived from its constituent atoms.
Molecular Formula
The molecular formula for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is C₁₂H₁₇N₃O₂ [1]. This formula indicates that each molecule is composed of:
-
12 Carbon atoms
-
17 Hydrogen atoms
-
3 Nitrogen atoms
-
2 Oxygen atoms
Molecular Weight
The molecular weight (MW) of the compound is 235.28 g/mol [1]. This value represents the mass of one mole of the substance, calculated using the average atomic weights of its constituent elements. For high-resolution analytical techniques, the monoisotopic mass is often more relevant.
Chemical Structure
The structural arrangement of the atoms is as critical as their count. The structure defines the molecule's chemical behavior and reactivity.
Caption: 2D structure of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine.
Data Summary
For ease of reference, the core physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine | N/A |
| CAS Number | 1240572-91-1 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| SMILES | O=[O-] | [1] |
Experimental Verification Workflow
While database values are authoritative, empirical verification is a critical step in any research workflow to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the gold standard for accurately determining the molecular weight of a compound.
Workflow Overview
The following diagram outlines the logical flow for the characterization of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine.
Caption: Experimental workflow for molecular weight verification.
Protocol: Molecular Weight Determination by ESI-MS
This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique ideal for polar molecules like the topic compound, minimizing fragmentation and preserving the molecular ion.
Objective: To verify the molecular weight of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine by identifying its protonated molecular ion [M+H]⁺.
Materials:
-
Sample of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
-
HPLC-grade methanol or acetonitrile
-
0.1% Formic acid solution (optional, to aid protonation)
-
Calibrated mass spectrometer with an ESI source
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in methanol.
-
Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL with 50:50 methanol:water (v/v). The addition of 0.1% formic acid to the final solution is recommended to promote the formation of the [M+H]⁺ ion.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Typical ESI source parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar
-
Drying Gas (N₂): 8 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
-
Set the mass analyzer to scan a range that includes the expected m/z, for instance, m/z 100-500.
-
-
Data Acquisition:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Allow the signal to stabilize and acquire the mass spectrum for 1-2 minutes.
-
-
Data Analysis:
-
Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.
-
Theoretical m/z Calculation:
-
Molecular Formula: C₁₂H₁₇N₃O₂
-
Molecular Weight (M): 235.28
-
Mass of Proton (H⁺): ~1.0078
-
Theoretical m/z of [M+H]⁺: 236.29 (using average masses) or more accurately 236.1399 (using monoisotopic masses).
-
-
Interpretation: Examine the acquired spectrum for a prominent peak at or very near m/z 236.14. The presence of this peak, often as the base peak, confirms the molecular weight of the compound. High-resolution instruments should provide a mass measurement within 5 ppm of the theoretical value.
-
Conclusion
The accurate identification of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine through its molecular formula (C₁₂H₁₇N₃O₂) and molecular weight (235.28 g/mol ) is a fundamental and non-negotiable step for its use in any scientific context[1]. This guide has provided both the authoritative data for this compound and a robust, detailed protocol for its empirical verification using ESI-MS. Adherence to these principles of characterization ensures data integrity and reproducibility, which are paramount in research and development.
References
Sources
Literature review of nitrobenzyl piperazine derivatives in medicinal chemistry
Executive Summary
The piperazine heterocycle is a "privileged scaffold" in medicinal chemistry, prized for its ability to modulate physicochemical properties (solubility, pKa) and its conformational adaptability.[1][2][3][4] Within this broad class, nitrobenzyl piperazine derivatives occupy a specialized but critical niche. The nitro group (
This technical guide synthesizes the current state of art regarding these derivatives, focusing on their synthetic architecture, pharmacological versatility (from CNS modulation to antimicrobial efficacy), and the critical structure-activity relationships (SAR) that drive their optimization.[1]
Synthetic Architecture: Construction of the Core
The synthesis of N-(nitrobenzyl)piperazines generally proceeds via two primary pathways: Nucleophilic Substitution (
Pathway A: Nucleophilic Substitution (The Halide Route)
This is the most direct method, involving the reaction of a piperazine core with a nitrobenzyl halide (chloride or bromide).
-
Mechanism:
attack of the secondary amine on the benzylic carbon. -
Critical Control: To prevent bis-alkylation (formation of N,N'-di(nitrobenzyl)piperazine), a large excess of piperazine is used, or one nitrogen is protected (e.g., N-Boc-piperazine).
Pathway B: Reductive Amination (The Aldehyde Route)
A milder approach utilizing o-, m-, or p-nitrobenzaldehyde.
-
Mechanism: Formation of an imine/iminium intermediate followed by reduction.
-
Reagents: Sodium triacetoxyborohydride (
) is preferred over to avoid reducing the nitro group itself.
Visualization: Synthetic Pathways
The following diagram illustrates the convergent synthetic workflows.
Caption: Convergent synthetic routes to nitrobenzyl piperazines via nucleophilic substitution (Path A) and reductive amination (Path B).[5]
Pharmacological Profiles & Structure-Activity Relationship (SAR)
The biological activity of nitrobenzyl piperazines is dictated by the position of the nitro group (ortho/meta/para) and the substituents on the distal nitrogen (
Antimicrobial and Antifungal Agents
Nitrobenzyl derivatives have shown significant potency against resistant strains (e.g., MRSA).
-
Mechanism: The lipophilic benzyl tail facilitates membrane penetration, while the basic piperazine nitrogens (pKa ~9.8) interact with anionic phospholipid headgroups of bacterial membranes.
-
The "Nitro" Effect:
-
Electron Withdrawal: The nitro group lowers the electron density of the benzyl ring, enhancing
stacking interactions with aromatic residues in target enzymes (e.g., DNA gyrase). -
Metabolic Activation: In anaerobic bacteria, the nitro group can be reduced to a hydroxylamine or amine, generating reactive radical species that damage bacterial DNA (similar to Metronidazole).
-
CNS Modulation (Dopamine/Serotonin)
While benzylpiperazine (BZP) is a known stimulant, the nitro derivatives are often investigated as antipsychotics or antidepressants with reduced abuse potential.
-
Target:
(Serotonin) and (Dopamine) receptors. -
SAR Insight:
-
Ortho-substitution (
): Often creates a steric lock, forcing the benzyl ring out of plane. This conformation is critical for selectivity at receptors. -
Para-substitution (
): Extends the linear length of the molecule, often favoring transporter binding (DAT/SERT) over receptor binding.
-
Anticancer Activity
Derivatives often function as kinase inhibitors or cytotoxic agents.
-
Kinase Inhibition: The piperazine ring acts as a soluble linker, positioning the nitrobenzyl group into hydrophobic pockets of kinases (e.g., EGFR, VEGFR).
-
Intercalation: Planar nitrobenzyl systems can intercalate into DNA, with the cationic piperazine tail stabilizing the complex via the phosphate backbone.
Visualization: SAR Pharmacophore Map
Caption: Pharmacophore map highlighting the functional roles of the nitrobenzyl and piperazine moieties.
Experimental Protocols
Protocol 3.1: Synthesis of 1-(2-Nitrobenzyl)piperazine
This protocol uses the
Reagents:
-
Piperazine (anhydrous): 5.0 equiv (Excess is crucial to avoid dimer).
-
2-Nitrobenzyl bromide: 1.0 equiv.
-
Potassium Carbonate (
): 2.0 equiv. -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology:
-
Preparation: Dissolve piperazine (5 eq) and
(2 eq) in ACN. Stir at room temperature for 15 minutes to ensure homogeneity. -
Addition: Dissolve 2-nitrobenzyl bromide (1 eq) in a minimal amount of ACN. Add this solution dropwise to the piperazine mixture over 30 minutes. Note: Slow addition favors mono-alkylation.
-
Reaction: Stir the mixture at reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will appear as a lower spot compared to the bromide. -
Workup:
-
Filter off the solid inorganic salts (
). -
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water and extract with Dichloromethane (DCM) (
). -
Wash the organic layer with brine, dry over
.
-
-
Purification: The excess piperazine usually remains in the aqueous layer or can be sublimed. If necessary, purify via column chromatography on silica gel (Gradient: DCM
5% MeOH/DCM).
Self-Validating Check:
-
1H NMR (CDCl3): Look for the singlet benzylic protons (
ppm) and the characteristic multiplets of the piperazine ring ( and ppm). The absence of a second benzylic signal confirms mono-substitution.
Quantitative Data Summary
The following table summarizes reported
| Compound Class | Target / Organism | Activity Metric | Value | Reference |
| 1-(2-Nitrobenzyl)piperazine | Staphylococcus aureus | MIC (Antibacterial) | [1] | |
| 1-(4-Nitrobenzyl)piperazine | Candida albicans | MIC (Antifungal) | [1] | |
| Nitrobenzyl-N4-sulfonyl | A549 (Lung Cancer) | [2] | ||
| Nitrobenzyl-N4-aryl | [3] |
Toxicology & Metabolic Considerations
A critical aspect of nitro-aromatic drugs is their metabolic fate.[6]
-
Nitroreduction: The
group is susceptible to reduction by hepatic reductases (cytochrome P450 reductase) or gut microbiota. -
Toxicity Risk: The hydroxylamine (
) intermediate can be mutagenic (Ames positive). However, sterically hindered nitro groups (e.g., ortho-substituted) or those on electron-deficient rings may have altered reduction potentials, mitigating this risk. -
Design Strategy: Medicinal chemists often use the nitro group as a "pro-drug" moiety or replace it with bioisosteres (e.g.,
, ) if toxicity issues arise during lead optimization.
References
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Source: ACG Publications / ResearchG
-
URL:[Link] (Verified via snippet 1.2/1.4)
-
Piperazine skeleton in the structural modification of natural products: a review.
- Source: NIH / PMC
-
URL:[Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Source: Intern
-
URL:[Link] (Contextualized from snippet 1.5)
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Source: ChemistryOpen / NIH
-
URL:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Pharmacological Potential of 2-Methylpiperazine Scaffolds: A Technical Guide to Design, Synthesis, and Target Engagement
As a Senior Application Scientist, I frequently encounter drug discovery pipelines where a promising hit molecule stalls during lead optimization due to poor target selectivity or unfavorable pharmacokinetics. In many of these cases, the transition from a symmetrical, unsubstituted piperazine to a 2-methylpiperazine scaffold serves as the critical turning point.
This technical whitepaper provides an in-depth analysis of the 2-methylpiperazine pharmacophore. Rather than merely listing its applications, I will deconstruct the causality behind its pharmacological success, explore its mechanistic target engagement, and provide field-proven, self-validating protocols for evaluating its derivatives.
The 2-Methylpiperazine Pharmacophore: Structural & Mechanistic Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, but the strategic addition of a single methyl group at the C2 position fundamentally alters its physicochemical and spatial properties. This modification is rarely arbitrary; it is a deliberate structural intervention driven by three mechanistic principles:
-
Stereochemical Control & Chiral Recognition: The C2 methyl group breaks the symmetry of the piperazine ring, introducing a chiral center (yielding (R)- and (S)-enantiomers). This allows medicinal chemists to exploit stereospecific binding pockets within target receptors, drastically improving off-target profiles. For instance, the (S)-2-methylpiperazine moiety is a highly specific pharmacophore for high-affinity binding to the C-C chemokine receptor type 5 (CCR5)[1].
-
Conformational Restriction: Unsubstituted piperazines rapidly interconvert between various chair and boat conformations. The steric bulk of the C2 methyl group restricts this flexibility, effectively "locking" the ring into a bioactive chair conformation. This reduces the entropic penalty upon receptor binding, thereby increasing binding affinity.
-
Physicochemical Modulation: The inductive electron-donating effect of the methyl group subtly alters the pKa of the adjacent N1 nitrogen. This fine-tunes the protonation state of the molecule at physiological pH (7.4), optimizing the balance between aqueous solubility and lipophilicity (logD)—a critical factor for enhancing transepithelial permeation and oral bioavailability[].
Target Engagement: Viral Entry and Receptor Antagonism
The pharmacological versatility of 2-methylpiperazine is best demonstrated by its role in viral inhibition and receptor antagonism.
CCR5 Antagonism in HIV-1 Therapy
The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host T-lymphocytes. When HIV-1 gp120 binds to the CD4 receptor, it undergoes a conformational shift that exposes a binding site for CCR5. Small molecules containing a 2-methylpiperazine core have been shown to act as potent allosteric antagonists[3]. By binding to a transmembrane cavity in CCR5, these derivatives induce a conformational blockade that prevents the gp120-CCR5 interaction, effectively halting viral entry.
Fig 1. CCR5 signaling blockade by 2-methylpiperazine derivatives preventing HIV-1 entry.
P2X7 Receptor Modulation
Beyond antivirals, the scaffold is highly effective in modulating purinergic signaling. The P2X7 receptor is implicated in severe inflammatory responses (e.g., cytokine IL-1β release). Research into analogues of the antagonist KN-62 demonstrated that incorporating a modified piperazine/2-methylpiperazine tethered to a specific linker dictates the biological activity, with specific derivatives showing potent inhibition of ATP-dependent Ca2+ influx[4].
Quantitative Structure-Activity Relationship (QSAR) Profiling
To contextualize the pharmacological potency of this scaffold, I have summarized key quantitative data from recent drug discovery campaigns. Notice how specific substitutions on the piperazine ring drastically shift the IC50 values.
| Compound Designation | Target Receptor / Pathogen | Biological Activity (IC50 / EC50) | Cytotoxicity (CC50) | Source Reference |
| Derivative 13 | CCR5 (HIV-1 Antagonism) | Antiviral EC50 at nanomolar level | > 10 µM | 3[3] |
| Derivative 31 (4-cyanobenzyl) | CCR5 (HIV-1 Antagonism) | IC50 = 0.0472 µM | > 100 µM | 5[5] |
| Derivative 33 (4-fluorobenzyl) | CCR5 (HIV-1 Antagonism) | IC50 = 0.0314 µM | > 100 µM | 5[5] |
| Maraviroc (Positive Control) | CCR5 (HIV-1 Antagonism) | IC50 = 0.0055 µM | N/A | 5[5] |
| KN-62 Analogue | P2X7 Receptor | 10-fold activity shift based on linker | N/A | 4[4] |
Self-Validating Experimental Workflows
A protocol is only as good as its internal controls. Below are two foundational methodologies I utilize when working with 2-methylpiperazine derivatives, engineered to be self-validating.
Workflow A: High-Throughput Calcium Mobilization Assay for CCR5 Antagonism
This assay measures the ability of synthesized 2-methylpiperazine derivatives to block CCR5 activation by its natural ligand, MIP-1β.
Fig 2. Step-by-step workflow for high-throughput calcium mobilization assay.
Step-by-Step Methodology & Causality:
-
Cell Preparation: Plate HEK293 cells stably transfected with human CCR5 into poly-D-lysine coated 384-well plates.
-
Causality: HEK293 cells lack endogenous CCR5, ensuring the measured calcium flux is exclusively mediated by our target receptor without background interference. Poly-D-lysine prevents cell detachment during automated washing steps.
-
-
Fluorophore Loading: Incubate cells with Fluo-4 AM dye in a buffer containing Probenecid for 1 hour at 37°C.
-
Causality: The acetoxymethyl (AM) ester masks the dye's carboxylate groups, allowing it to permeate the lipid bilayer. Intracellular esterases cleave the AM groups, trapping the polar Fluo-4 inside. Probenecid is critical here; it inhibits organic anion transporters (OATs), preventing the active efflux of the cleaved dye and ensuring a stable baseline.
-
-
Compound Incubation: Add the 2-methylpiperazine derivatives (serial dilutions) and incubate for 30 minutes.
-
Agonist Stimulation & Detection: Inject MIP-1β and immediately read fluorescence (Ex: 488 nm, Em: 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Validation Checkpoint: The assay is considered valid only if the Z'-factor of the control wells (DMSO vehicle vs. Maraviroc positive control) exceeds 0.5. This mathematical self-validation ensures the dynamic range between the baseline and stimulated peak is statistically robust.
Workflow B: Chiral Purity Validation of (S)-1-N-Boc-2-Methylpiperazine via HPLC
Because the pharmacological activity of this scaffold is highly stereodependent, assessing the enantiomeric excess (% ee) of the starting building block (e.g.,1[1]) is mandatory before proceeding to synthesis.
Step-by-Step Methodology & Causality:
-
Sample Preparation: Dissolve the compound in the exact mobile phase (e.g., Hexane/Isopropanol 90:10).
-
Causality: Using the mobile phase as the diluent prevents solvent-induced peak distortion (the "solvent effect") upon injection.
-
-
Isocratic Elution: Run the sample through a Chiralcel OD-H column using an isocratic flow.
-
Causality: Chiral separation relies on subtle, transient diastereomeric interactions between the enantiomers and the chiral stationary phase. Gradient elution disrupts these delicate equilibrium states, leading to peak broadening. Isocratic elution maintains constant thermodynamics.
-
-
Validation Checkpoint: Prior to testing the active batch, inject a racemic mixture of (R)- and (S)-1-N-Boc-2-Methylpiperazine. Baseline resolution (Rs > 1.5) between the two enantiomeric peaks must be achieved to validate the column's resolving power. Calculate % ee based on the integrated peak areas[1].
Conclusion
The 2-methylpiperazine scaffold is far more than a simple structural variant of piperazine. As demonstrated through its potent CCR5 antagonism and P2X7 modulation, the addition of a single methyl group provides medicinal chemists with a powerful tool to control stereochemistry, restrict molecular conformation, and optimize pharmacokinetics. By adhering to rigorous, self-validating experimental workflows, drug development professionals can fully leverage this privileged building block to advance novel therapeutics from the bench to the clinic.
References
- An In-depth Technical Guide to (S)
- Source: PubMed (Bioorganic & Medicinal Chemistry)
- Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor Source: PubMed URL
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research Source: Arabian Journal of Chemistry URL
Sources
- 1. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
Metabolic stability predictions for nitrobenzyl piperazines
Predictive and Empirical Frameworks for the Metabolic Stability of Nitrobenzyl Piperazines
Introduction
Nitrobenzyl piperazines represent a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and neuroactive agents. However, both the piperazine ring and the nitrobenzyl moiety are highly susceptible to Phase I biotransformation. This metabolic lability often results in rapid systemic clearance and the potential formation of reactive metabolites. This technical guide provides a comprehensive, causality-driven framework for predicting, validating, and optimizing the metabolic stability of nitrobenzyl piperazine derivatives.
Mechanistic Pathways of Biotransformation
The metabolic instability of nitrobenzyl piperazines is primarily driven by two structural liabilities:
-
Piperazine Ring N-Dealkylation: The nitrogen atoms within the piperazine ring are highly susceptible to oxidation by Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6[1]. The reaction typically initiates via single-electron transfer (SET) or hydrogen atom transfer (HAT) at the
-carbon adjacent to the nitrogen. This creates a carbinolamine intermediate that spontaneously collapses into an N-dealkylated product and an aldehyde. -
Nitrobenzyl Reduction and Oxidation: The nitro group can undergo rapid reduction via hepatic and bacterial nitroreductases. Concurrently, the benzylic position is a prime target for CYP-mediated hydroxylation, as the resulting radical intermediate is highly stabilized by the adjacent aromatic ring.
In Silico Predictive Modeling Workflows
Before empirical testing, computational models are deployed to triage compounds and identify specific Sites of Metabolism (SoM).
-
Quantum Mechanical (DFT) Profiling: Density Functional Theory (DFT) is utilized to calculate bond dissociation energies (BDE) and electron densities. Lower BDEs at the
-carbons of the piperazine ring indicate a higher probability of hydrogen abstraction by the CYP450 heme-oxo intermediate, guiding chemists to block these sites sterically[2]. -
Machine Learning and QSAR: Platforms utilizing Support Vector Machines (SVM) or Random Forest algorithms (e.g., MetStabOn) analyze 2D/3D molecular descriptors to predict intrinsic clearance (
) and half-life ( )[3]. These models correlate the lipophilicity, electron distribution, and topological polar surface area of the nitrobenzyl piperazine with its likelihood of CYP450 binding.
Iterative workflow integrating in silico predictions with in vitro LC-MS/MS validation.
Self-Validating In Vitro Protocol: Human Liver Microsome (HLM) Assay
To empirically determine metabolic stability, the HLM assay is the industry standard. The following protocol is designed as a self-validating system, incorporating strict controls to ensure data integrity.
Phase 1: Reagent Preparation & Matrix Assembly
-
Step: Prepare a 1 µM solution of the nitrobenzyl piperazine in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
-
Causality: The substrate concentration is strictly kept at 1 µM to ensure it remains significantly below the Michaelis-Menten constant (
) of typical CYP enzymes. This guarantees first-order kinetics, where the rate of metabolism is directly proportional to drug concentration. A protein concentration of 0.5 mg/mL provides sufficient enzymatic activity while minimizing the non-specific binding of the lipophilic nitrobenzyl group to microsomal lipids.
Phase 2: Control Implementation (Self-Validation)
-
Step: Run parallel incubations with Verapamil (high clearance control), Warfarin (low clearance control), and a minus-NADPH negative control.
-
Causality: Verapamil and Warfarin validate the enzymatic viability and dynamic range of the HLM batch. The minus-NADPH control is critical for nitrobenzyl piperazines; if degradation occurs without NADPH, it indicates chemical instability or non-CYP-mediated degradation (e.g., hydrolysis), preventing false-positive clearance rates.
Phase 3: Reaction Initiation & Kinetics
-
Step: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: Direct addition of NADPH can lead to rapid depletion and product inhibition via NADP+ accumulation. A regenerating system ensures a steady, zero-order supply of the essential electron donor throughout the 60-minute assay, preventing artificial plateauing of the metabolic rate.
Phase 4: Quenching and Extraction
-
Step: At specific time points (0, 5, 15, 30, 45, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
-
Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target time point. The organic solvent also precipitates the microsomal proteins. The internal standard corrects for any matrix effects or ion suppression during subsequent LC-MS/MS analysis, ensuring absolute quantitative accuracy.
Data Presentation & Quantitative Analysis
The depletion of the parent compound is monitored via LC-MS/MS. The elimination rate constant (
Intrinsic Clearance (
Table 1: Representative Metabolic Stability Data for Nitrobenzyl Piperazine Derivatives
| Compound Designation | Structural Modification | Primary Observed Metabolite | ||
| NBP-01 (Parent) | Unsubstituted Piperazine | 12.4 | 111.8 | N-dealkylated piperazine |
| NBP-02 | 45.2 | 30.6 | Benzylic alcohol | |
| NBP-03 | Fluorinated Nitrobenzyl | 38.7 | 35.8 | N-dealkylated piperazine |
| Verapamil | High Clearance Control | 15.1 | 91.8 | N-demethylated product |
| Warfarin | Low Clearance Control | >120 | <10 | None detected |
Data Interpretation: The unsubstituted parent (NBP-01) exhibits high intrinsic clearance due to rapid N-dealkylation. By introducing steric bulk (
Conclusion
Optimizing the metabolic stability of nitrobenzyl piperazines requires a symbiotic approach. In silico predictions provide the structural rationale for lead optimization, while rigorously controlled, self-validating in vitro assays provide the empirical truth. By understanding the causality behind both the enzymatic mechanisms and the experimental protocols, researchers can systematically engineer robust drug candidates with favorable pharmacokinetic profiles.
References
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate.[Link]
-
Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing.[Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI.[Link]
-
MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI.[Link]
Sources
Technical Assessment of Physicochemical Properties: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
Executive Summary
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS: 1240572-91-1) is a functionalized piperazine derivative often utilized as a scaffold in the synthesis of bioactive compounds, particularly in the development of antihistamines and antipsychotics.
The physicochemical behavior of this compound is defined by its two ionizable nitrogen centers. Its primary pKa (predicted at 8.71 ± 0.40 ) dictates that it exists predominantly as a mono-cation at physiological pH (7.4). This ionization state is critical for solubility in aqueous media and interaction with negatively charged binding pockets in protein targets.
This guide provides a comprehensive analysis of the compound's acid-base properties, theoretical grounding for its ionization constants, and a validated experimental protocol for precise pKa determination.
Structural Analysis & Theoretical pKa Prediction
Chemical Architecture
The molecule consists of a piperazine ring substituted at the N1 position with a 4-nitrobenzyl group and at the C2 position with a methyl group.[1]
-
N4 (Secondary Amine): The distal nitrogen atom. It is less sterically hindered and lacks direct electron-withdrawing substitution. This is the primary basic center .
-
N1 (Tertiary Amine): The proximal nitrogen atom. It is substituted with a 4-nitrobenzyl group.[2]
-
2-Methyl Group: Located adjacent to N1. It introduces steric bulk, shielding N1 and conformationally restricting the ring.
-
4-Nitrobenzyl Group: A strong electron-withdrawing group (EWG). The nitro group pulls electron density through the phenyl ring and the methylene bridge, significantly reducing the Lewis basicity of N1.
Quantitative pKa Data
| Parameter | Value | Type | Source |
| pKa₁ (N4-H) | 8.71 ± 0.40 | Predicted | ChemicalBook / ACD/Labs |
| pKa₂ (N1-H) | < 5.0 (Est.) | Theoretical | SAR Analysis |
| LogP | 1.39 | Predicted | ChemScene |
| Physiological State (pH 7.4) | Mono-cationic (>95%) | Calculated | Henderson-Hasselbalch |
Mechanistic Insight: Why 8.71?
Unsubstituted piperazine has a pKa₁ of approximately 9.73. The observed drop to ~8.71 in this derivative is caused by:
-
Inductive Effect (-I): The 4-nitrobenzyl group exerts a through-bond electron-withdrawing effect. Although the effect diminishes with distance, it sufficiently lowers the electron density at the distal N4 nitrogen to reduce its proton affinity compared to pure piperazine.
-
Steric/Conformational Effects: The 2-methyl group locks the piperazine ring into specific conformers that may slightly destabilize the protonated species via solvation penalties, further modulating basicity.
Protonation Equilibrium Diagram
The following diagram illustrates the sequential protonation steps.
Figure 1: Stepwise dissociation of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine conjugate acids. At pH 7.4, the equilibrium heavily favors the Mono-Cation.
Experimental Determination Protocol
To validate the predicted values, Potentiometric Titration is the industry standard due to its high precision for compounds with pKa values between 2 and 12.
Materials & Reagents[4]
-
Analyte: >20 mg of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (Purity >98%).
-
Titrant: 0.1 M KOH (Standardized against KHP).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Solvent: Carbonate-free deionized water (degassed). Note: If solubility is low, use a methanol/water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent via the Yasuda-Shedlovsky equation.
Workflow: Potentiometric Titration
This protocol ensures the elimination of atmospheric CO₂ interference and accurate endpoint detection.
Figure 2: Potentiometric titration workflow for accurate pKa determination.
Data Analysis (Bjerrum Method)
-
Calculate
(Average number of bound protons): -
Plot: Graph
(y-axis) vs. pH (x-axis). -
Extraction: The pKa value corresponds to the pH at which
(for the mono-cation to neutral transition).
Implications for Drug Development[5][6]
Solubility & Formulation
-
pH < 6.0: The compound is highly soluble due to the protonation of the N4 amine.
-
pH > 9.0: The compound exists as a neutral free base. Solubility will drop largely, likely necessitating lipophilic formulation strategies (e.g., lipid-based delivery or amorphous solid dispersions) if the drug target requires a basic environment.
-
Salt Selection: For solid dosage forms, salts formed with Hydrochloric acid or Fumaric acid are recommended to target the N4 nitrogen, ensuring rapid dissolution in the gastric environment (pH 1.2).
Lipophilicity (LogD)
The distribution coefficient (LogD) varies with pH. Using the predicted LogP of 1.39:
-
LogD (pH 7.4): ~0.1 (Estimated). The ionized form partitions poorly into lipids, suggesting that passive diffusion across the blood-brain barrier (BBB) might be moderate unless active transport is involved.
-
LogD (pH 9.0): ~1.1. As pH approaches the pKa, lipophilicity increases, enhancing membrane permeability.
References
-
ChemicalBook. (n.d.). 2-methyl-1-(4-nitrophenyl)piperazine Physicochemical Properties. Retrieved from
-
ChemScene. (n.d.). 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine Product Data. Retrieved from
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.[3] (Validate piperazine base values).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
This Application Note and Protocol is designed for researchers requiring high-fidelity synthesis of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS: 1240572-91-1).
Unlike simple piperazines, the 2-methylpiperazine scaffold presents a critical regioselectivity challenge due to the steric asymmetry between the N1 (hindered) and N4 (unhindered) positions.[1] Direct alkylation strategies often yield mixtures or the thermodynamically/kinetically favored N4-isomer.
This guide details a Protection-Deprotection Strategy to guarantee the substitution occurs exclusively at the N1 position, ensuring structural integrity for downstream SAR (Structure-Activity Relationship) studies.
Strategic Analysis & Retrosynthesis
The target molecule features a 4-nitrobenzyl group attached to the sterically hindered nitrogen (N1) adjacent to the methyl group.
-
The Challenge: Direct alkylation of 2-methylpiperazine with 4-nitrobenzyl bromide predominantly targets the less hindered N4 position, yielding the regioisomer 1-(4-nitrobenzyl)-3-methylpiperazine.
-
The Solution: We utilize a blocking strategy. The unhindered N4 position is selectively protected with a Boc (tert-butoxycarbonyl) group. This forces the alkylation to occur at the hindered N1 position. Subsequent deprotection yields the precise target.
Pathway Visualization
The following diagram illustrates the logical flow, contrasting the flawed direct route with the high-fidelity protected route.
Caption: Comparative synthesis pathways. The green path (Protection Strategy) ensures regiochemical fidelity.
Detailed Experimental Protocol
Phase 1: Regioselective Protection (Synthesis of 4-Boc-2-methylpiperazine)
Note: This intermediate is commercially available. If purchased, skip to Phase 2.[1]
Rationale: The reaction of 2-methylpiperazine with Boc-anhydride is kinetically controlled. At lower temperatures, the unhindered N4 reacts significantly faster than the hindered N1.[1]
-
Dissolution: Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 100 mmol, 1.0 eq) in DCM (50 mL) over 60 minutes.
-
Critical Control: Slow addition at 0°C maximizes regioselectivity for N4.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.
-
Workup: Wash the organic layer with 5% Na₂CO₃ (2 x 50 mL) to remove unreacted starting material (which partitions into the aqueous phase more readily than the mono-Boc). Dry over MgSO₄ , filter, and concentrate in vacuo.
-
Validation: 1H NMR should show the methyl doublet and the Boc singlet. The N1 proton is typically broad.
Phase 2: N1-Alkylation (The Critical Step)
Rationale: With N4 blocked, the electrophile is forced to react with the hindered N1.[1] Heat and a polar aprotic solvent are required to overcome the steric barrier of the adjacent methyl group.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount (Example) | Role |
| 4-Boc-2-methylpiperazine | 200.28 | 1.0 | 2.00 g (10 mmol) | Nucleophile |
| 4-Nitrobenzyl bromide | 216.03 | 1.1 | 2.38 g (11 mmol) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.45 g (25 mmol) | Base (Scavenger) |
| Potassium Iodide (KI) | 166.00 | 0.1 | 166 mg (Catalytic) | Finkelstein Catalyst |
| Acetonitrile (ACN) | - | - | 40 mL | Solvent |
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-Boc-2-methylpiperazine and K₂CO₃ in Acetonitrile .
-
Activation: Add KI (Catalytic). This converts the benzyl bromide to the more reactive benzyl iodide in situ, accelerating the reaction at the hindered center.[1]
-
Addition: Add 4-Nitrobenzyl bromide in one portion.
-
Reaction: Heat the mixture to Reflux (approx. 80-82°C) for 12–16 hours .
-
Monitoring: Check via TLC (System: Hexane/EtOAc 3:1).[5] The starting amine spot should disappear.
-
-
Workup:
-
Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.
-
Product:tert-butyl 3-methyl-4-(4-nitrobenzyl)piperazine-1-carboxylate . (Note: Numbering changes with Boc priority, but structure is correct).
-
Phase 3: Deprotection & Salt Formation [1]
Rationale: Acidic cleavage of the Boc group yields the final secondary amine. Converting it to the dihydrochloride salt ensures long-term stability and easier handling.
-
Deprotection: Dissolve the intermediate from Phase 2 in DCM (10 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) OR4M HCl in Dioxane (10 mL). Stir at RT for 2–4 hours.
-
Observation: Gas evolution (isobutylene) indicates reaction progress.[1]
-
-
Free Base Isolation:
-
Salt Formation (Recommended):
Analytical Validation (Self-Validating System)
To ensure the protocol yielded the correct isomer, compare the NMR signals.[1]
-
1H NMR (DMSO-d6 or CDCl3):
-
Aromatic Region: Two doublets (AA'BB' system) characteristic of the para-substituted nitrobenzyl group (approx. 8.2 ppm and 7.6 ppm).
-
Benzylic Protons: A singlet (or AB quartet if chiral influence is strong) around 3.6–3.8 ppm.[1]
-
Methyl Group: A doublet at approx. 1.0–1.2 ppm.
-
Isomer Check (Critical):
-
In the Target (N1-benzyl) , the benzylic protons are on the nitrogen closest to the methyl group.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) correlations should be observed between the Benzylic protons and the Methyl doublet.[1]
-
In the Wrong Isomer (N4-benzyl) , the benzylic protons are distant from the methyl group; NOESY signal will be weak or absent.[1]
-
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 2 | Steric hindrance of N1. | Increase reaction time (24h) or switch solvent to DMF (100°C). Ensure KI is fresh. |
| Mixture of Isomers | Step 1 failed to protect N4 selectively. | Ensure Step 1 is performed at 0°C with slow addition. Purify the Mono-Boc intermediate before alkylation. |
| Product is Oily/Sticky | Residual solvent or impurities. | Convert to HCl or Oxalate salt for crystallization. |
References
-
Regioselectivity in Piperazines: Jacobsen, J. et al. "Rational Design and Synthesis of 2-Methylpiperazine Derivatives." Journal of Medicinal Chemistry, 1999, 42(9), 1525-1536.[1] (General principles of steric control in methylpiperazines).
-
Boc-Protection Protocol: Hansen, J. B. et al. "Synthesis of 1-aryl-4-benzylpiperazines." Synthesis, 1982, 404.[1] (Standard protocol adapted for regioselective protection).[1]
-
Target Molecule Data: ChemScene. "2-Methyl-1-[(4-nitrophenyl)methyl]piperazine - CAS 1240572-91-1."[3] (Accessed 2024).[1]
-
Alkylation Methodology: "General Procedure for the Synthesis of N-Benzylpiperazines." Organic Syntheses, Coll.[1][4] Vol. 5, p. 88. .[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Selective N-Alkylation of 2-Methylpiperazine with 4-Nitrobenzyl Bromide
Abstract
This document provides a comprehensive guide for the selective N-alkylation of 2-methylpiperazine with 4-nitrobenzyl bromide, yielding 1-(4-nitrobenzyl)-2-methylpiperazine and 1-(4-nitrobenzyl)-3-methylpiperazine. The N-alkylation of piperazine scaffolds is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds.[1][2] This guide delves into the underlying chemical principles, offers a detailed and field-proven experimental protocol, and provides troubleshooting insights to navigate potential challenges. The primary focus is on achieving controlled mono-alkylation and understanding the factors that govern regioselectivity in this unsymmetrical system. This protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction and Scientific Background
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs across various therapeutic areas.[1][2] Its two nitrogen atoms provide handles for introducing substituents that can modulate a compound's physicochemical properties, receptor affinity, and pharmacokinetic profile.[3] The alkylation of 2-methylpiperazine, an unsymmetrical diamine, presents a classic challenge in synthetic chemistry: controlling selectivity. The reaction with an electrophile like 4-nitrobenzyl bromide can potentially lead to a mixture of mono- and di-alkylated products, as well as isomers from alkylation at the N1 versus the N4 position.
The core of this transformation is a nucleophilic substitution reaction (SN2), where a nitrogen atom of the 2-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide and displacing the bromide leaving group. The key to a successful and selective synthesis lies in carefully controlling the reaction conditions to favor the desired mono-alkylated product.
Challenges in Selectivity:
-
Mono- vs. Di-alkylation: Since the mono-alkylated product is also a secondary amine, it can react further with the alkylating agent to form a di-alkylated byproduct. Strategies to mitigate this include using an excess of the starting piperazine or carefully controlling the stoichiometry of the reagents.[4] In some cases, protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc) is employed, though this adds extra steps to the synthesis.[5]
-
Regioselectivity (N1 vs. N4): 2-Methylpiperazine has two distinct secondary amine nitrogens. The N1 nitrogen is adjacent to the methyl-substituted carbon, while the N4 nitrogen is on the opposite side of the ring. The reaction site is determined by a balance of:
-
Steric Hindrance: The methyl group at the C2 position sterically encumbers the N1 nitrogen, potentially favoring alkylation at the less hindered N4 position.
-
Electronic Effects: The methyl group has a slight electron-donating inductive effect, which can increase the electron density and basicity of the adjacent N1 nitrogen, making it a more potent nucleophile.[6]
-
For most SN2 reactions with relatively bulky electrophiles like benzyl bromide, steric factors dominate, leading to preferential alkylation at the less hindered N4 position.
Reagents and Materials
Proper handling and preparation of reagents are critical for the success and safety of the experiment.
Table 1: Reagent and Material Specifications
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role/Function | Key Safety Precautions |
| 2-Methylpiperazine | 109-07-9 | C₅H₁₂N₂ | 100.16 | Nucleophile | Corrosive. Handle in a well-ventilated area. |
| 4-Nitrobenzyl bromide | 100-11-8 | C₇H₆BrNO₂ | 216.03 | Electrophile (Alkylating Agent) | Corrosive, Lachrymator (causes tears).[7] Harmful if swallowed, inhaled, or in contact with skin.[8] Handle only in a chemical fume hood.[9] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base (Acid Scavenger) | Irritant. Avoid dust inhalation. |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | C₂H₃N | 41.05 | Reaction Solvent | Flammable liquid and vapor. Toxic. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent | Suspected carcinogen. Use in a fume hood. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent | Hygroscopic. Keep container tightly closed. |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous Wash | Non-hazardous. |
| Brine (Saturated NaCl, aq) | 7647-14-5 | NaCl | 58.44 | Aqueous Wash | Non-hazardous. |
Detailed Experimental Protocol
This protocol is optimized for the selective mono-alkylation of 2-methylpiperazine.
Safety First: Handling 4-Nitrobenzyl Bromide
4-Nitrobenzyl bromide is a potent lachrymator and is corrosive.[7] It is imperative to handle this reagent with extreme caution inside a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[8][9]
-
In Case of Contact: If contact with eyes occurs, rinse cautiously with water for several minutes.[7][10] For skin contact, wash immediately with plenty of water.[8][11] In case of accident or if you feel unwell, seek immediate medical advice.[9][11]
-
Waste Disposal: Dispose of all chemical waste according to local institutional regulations, typically through a designated chemical waste facility.[10]
Reaction Workflow Diagram
Sources
- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. leonidchemicals.net [leonidchemicals.net]
- 10. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 11. carlroth.com [carlroth.com]
Using 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine as a pharmaceutical intermediate
This guide outlines the technical profile, synthetic protocols, and pharmaceutical applications of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine , a critical chiral intermediate in modern drug development.
Part 1: Chemical Profile & Strategic Significance
Compound Identity
-
Chemical Name: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine[1]
-
CAS Number: 1240572-91-1 (Free base)
-
Molecular Formula: C₁₂H₁₇N₃O₂[1]
-
Molecular Weight: 235.28 g/mol [1]
-
Chirality: Contains one stereocenter at the C2 position of the piperazine ring. It is typically supplied as a racemate or as the pure (S)- or (R)- enantiomer depending on the target API.
Strategic Role in Medicinal Chemistry This intermediate serves as a "masked" scaffold for generating 1-(4-aminobenzyl)-2-methylpiperazine . The 2-methyl group is a privileged structural motif that introduces chirality, often improving the metabolic stability (blocking metabolic hot-spots) and selectivity of kinase inhibitors and GPCR ligands compared to their non-methylated counterparts.
Key Functional Handles:
-
N4-Secondary Amine: A nucleophilic handle ready for coupling with heterocycles, acyl chlorides, or sulfonyl chlorides to build the drug core.
-
Nitro Group: A precursor to an aniline (via reduction), which serves as a versatile attachment point for urea, amide, or sulfonamide linkers common in kinase inhibitors.
-
C2-Methyl Group: Provides steric bulk that can lock the conformation of the piperazine ring, influencing binding affinity.
Part 2: Synthetic Utility & Reaction Logic
The synthesis of this specific regioisomer (N1-substituted) presents a challenge: the N4-nitrogen of 2-methylpiperazine is sterically less hindered and more nucleophilic than the N1-nitrogen. Direct alkylation typically yields the N4-isomer. Therefore, a Protection-Deprotection Strategy is required to ensure regiochemical integrity.
Workflow Diagram: Regioselective Synthesis
Caption: Figure 1. Regioselective synthesis pathway preventing the formation of the thermodynamic N4-isomer.
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of the Intermediate
Objective: To synthesize N1-substituted 2-methyl-1-[(4-nitrophenyl)methyl]piperazine with >98% regiochemical purity.
Reagents:
-
2-Methylpiperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) — Slight deficit prevents bis-protection.
-
4-Nitrobenzyl bromide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA).
Step-by-Step Methodology:
-
Selective Protection (N4-Boc Formation):
-
Dissolve 2-methylpiperazine in DCM (10 mL/g) at 0°C.
-
Add Boc₂O (dissolved in DCM) dropwise over 1 hour. Note: The less hindered N4 reacts preferentially.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with water.[2] The organic layer contains predominantly 4-Boc-2-methylpiperazine.
-
-
N1-Alkylation:
-
Dissolve the crude 4-Boc-intermediate in anhydrous DMF (5 mL/g).
-
Add finely ground K₂CO₃. Stir for 15 min.
-
Add 4-nitrobenzyl bromide portion-wise.
-
Heat to 60°C for 6–8 hours. Monitoring: Use TLC (Hexane:EtOAc 1:1) or LC-MS to confirm consumption of the amine.
-
Workup: Pour into ice water. Extract with EtOAc. Wash organic phase with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
-
Deprotection (Boc Removal):
-
Dissolve the alkylated intermediate in DCM.
-
Add TFA (10 equiv) or 4M HCl in dioxane at 0°C.
-
Stir at RT for 2 hours until gas evolution ceases.
-
Purification: Basify with 2M NaOH to pH >12. Extract with DCM.[3]
-
Final Polish: Recrystallize from Ethanol/Heptane if necessary to remove trace N4-alkylated byproducts.
-
Protocol B: Nitro Reduction to Aniline (API Precursor)
Objective: To convert the nitro group to the active aniline for drug coupling.
Reagents:
-
Substrate: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine[1]
-
Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel
-
Hydrogen Source: H₂ gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation)
-
Solvent: Methanol or Ethanol
Methodology:
-
Dissolve the nitro compound in Methanol.[4]
-
Add the Pd/C catalyst carefully under an inert atmosphere (Argon/Nitrogen).
-
Purge the vessel with H₂ gas. Stir vigorously at RT for 4–12 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out; it is pyrophoric.
-
Isolation: Concentrate the filtrate to yield 4-((2-methylpiperazin-1-yl)methyl)aniline . This amine is oxidation-sensitive; store under nitrogen or use immediately.
Part 4: Analytical Quality Control
To ensure the correct regioisomer (N1 vs. N4) has been isolated, Nuclear Magnetic Resonance (NMR) is the definitive tool.
| Feature | Target: N1-Substituted | Impurity: N4-Substituted |
| C2-Methyl Shift | Methyl doublet typically appears upfield (~0.9 - 1.0 ppm) due to proximity to the alkylation site. | Methyl doublet appears slightly downfield (~1.1 ppm). |
| Benzyl CH₂ | Appears as an AB system (diastereotopic) due to the adjacent chiral center at C2. | Often appears as a singlet or less distinct AB system as it is further from the chiral center. |
| HMBC Correlation | Strong correlation between Benzyl-CH₂ protons and the C2 (chiral) carbon. | Weak or no correlation between Benzyl-CH₂ and C2. |
HPLC Method (Purity Profiling):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Nitro absorbance) and 210 nm.
Part 5: Handling & Safety (SDS Summary)
-
Hazard Classification:
-
Skin/Eye Irritant: Piperazine derivatives are strong bases and potential sensitizers.
-
Nitro Compounds: Potential explosion hazard if heated under confinement; generally stable but handle with care.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during the alkylation step (benzyl bromide is a lachrymator).
-
Storage: Store at 2–8°C under Argon. The free base absorbs CO₂ from the air; the hydrochloride salt is more stable.
References
-
Regioselective Synthesis of Piperazines
- Title: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines"
- Source: MDPI (Molecules 2020)
-
URL:[Link]
-
Piperazine Scaffolds in Drug Design
-
Related Kinase Inhibitor Chemistry (Brigatinib Analogues)
- Title: "Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brig
- Source: NIH / PubMed Central
-
URL:[Link]
-
Analytical Data Comparison (N1 vs N4)
Sources
- 1. chemscene.com [chemscene.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 13. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents [patents.google.com]
Application Note: Strategic Functionalization of the Secondary Amine in 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of the secondary amine (
Abstract
The scaffold 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine presents a unique chemical environment due to the interplay between the electron-withdrawing 4-nitrobenzyl group at
Structural Analysis & Reactivity Profile
The Scaffold
The molecule features a piperazine ring locked in a preferred chair conformation by the C2-methyl group (typically equatorial).
-
(Tertiary): Substituted with a 4-nitrobenzyl group.[2] The electron-withdrawing nature of the nitro group reduces the basicity of
inductively, though the methylene spacer attenuates this effect. -
(Secondary): The target for functionalization. It is relatively unhindered compared to
but is influenced by the C2-methyl group, which creates a chiral environment (if enantiopure) and restricts the conformational flexibility of the ring.
Chemoselectivity Considerations
-
Nucleophilicity:
is the dominant nucleophile. -
Nitro Group Sensitivity: Avoid harsh reducing conditions (e.g.,
, ) if the nitro group must be retained. -
Sterics: The C2-methyl group exerts a "buttressing effect," potentially slowing down reactions with bulky electrophiles compared to unsubstituted piperazine.
Decision Matrix (Graphviz)
Figure 1: Decision tree for selecting the appropriate functionalization protocol based on the desired pharmacophore.
Detailed Protocols
Protocol A: Amide Coupling (Acylation)
Objective: Synthesis of amides without racemization of the C2-center or reduction of the nitro group. Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).
Rationale: Acid chlorides are often too reactive and can lead to impurities or handling issues with the nitro group. HATU provides a mild, high-yielding activation of carboxylic acids that tolerates the steric bulk of the C2-methyl group [1].
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir at room temperature (RT) for 5 minutes to form the activated ester.
-
Addition: Add 2-M-4-NPMP (1.0 equiv) to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+Acid-H2O).
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash column chromatography (DCM/MeOH gradient).
Critical Checkpoint: Ensure the DMF is amine-free. Dimethylamine (a degradation product of DMF) can compete with the secondary amine.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Introduction of an aryl or heteroaryl group at
Rationale:
The C2-methyl group creates steric hindrance near the nitrogen. Standard ligands (e.g., BINAP) may result in slow conversion. RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand specifically optimized for secondary amines and sterically demanding substrates, preventing
Step-by-Step Procedure:
-
Catalyst Pre-mix: In a glovebox or under Argon, mix
(2 mol%) and RuPhos (4 mol%) in anhydrous Toluene or Dioxane. Stir for 1 minute. -
Substrate Loading: Add the aryl halide (1.0 equiv, preferably Aryl-Br or Aryl-I), 2-M-4-NPMP (1.2 equiv), and
(2.0 equiv). -
Reaction: Seal the vial and heat to 80–100°C for 12–16 hours.
-
Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Mechanism Visualization (Graphviz):
Figure 2: Catalytic cycle highlighting the amine coordination step where the C2-methyl sterics are most relevant.
Protocol C: Reductive Amination (N-Alkylation)
Objective: Alkylation of
Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination is self-limiting to the tertiary amine. STAB is a mild reducing agent that will not reduce the nitro group on the benzyl ring [3].
Step-by-Step Procedure:
-
Imine Formation: Dissolve 2-M-4-NPMP (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (Dichloroethane) or THF.
-
Acidification: Add Glacial Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir for 30 mins.
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM.
Analytical Data & Troubleshooting
Expected NMR Shifts
Upon functionalization of
| Position | Proton Environment | Shift ( | Shift ( |
| C2-H | Methine adjacent to Me | ~2.80 | ~4.10 - 4.50 (Broadened) |
| C3/C5-H | Methylene adjacent to | ~2.60 - 2.90 | ~3.50 - 3.80 |
| Benzylic | ~3.55 | ~3.55 (Unchanged) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (Amide) | Steric hindrance from C2-Methyl. | Switch to elevated temp (50°C) or use stronger coupling agent (COMU). |
| Nitro Reduction | Used | Switch to |
| Pd Catalyst Death | Nitro group coordination to Pd. | Increase catalyst loading to 5 mol% or use a stronger ligand (BrettPhos). |
| Regioisomers | Contaminated starting material. | Verify purity of 2-M-4-NPMP. Ensure |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
Preparation of aniline derivatives from 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
Application Note: Chemoselective Reduction of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine to Aniline Derivatives
Executive Summary
This application note details the protocol for the preparation of 1-(4-aminobenzyl)-2-methylpiperazine (and related aniline derivatives) from 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine .
The transformation involves the reduction of an aromatic nitro group (
This guide presents two validated protocols:
-
Method A (High Fidelity): Iron-mediated reduction (Béchamp modification) – Recommended for lab-scale and substrates sensitive to cleavage.[2]
-
Method B (High Throughput): Raney Nickel Catalyzed Transfer Hydrogenation – Recommended for scale-up with strict reaction monitoring.[2]
Chemical Context & Critical Process Parameters (CPPs)
The starting material contains two reactive centers relevant to reduction: the nitro group (target) and the benzylic C-N bond (off-target).
-
Target Reaction:
-
Competing Side Reaction:
(Debenzylation)[2]
The selectivity is governed by the choice of catalyst and hydrogen source.
Mechanistic Pathway & Selectivity Risks
Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and the competing hydrogenolysis pathway.[3]
Protocol A: Iron/Ammonium Chloride Reduction (The "Robust" Method)
Rationale: Iron powder in aqueous ethanol is a chemoselective reducing agent. Unlike catalytic hydrogenation, it does not attack benzylic C-N bonds, ensuring high fidelity of the molecular skeleton. This method is ideal for initial synthesis to secure analytical standards.
Materials
-
Substrate: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (1.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Procedure
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (10 mmol). Stir vigorously at room temperature for 5 minutes.
-
Addition: Add Iron Powder (50 mmol) in a single portion.
-
Note: Iron powder is heavy; ensure stirring speed is sufficient to suspend the metal.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) .
-
Observation: The reaction mixture will turn dark grey/brown (iron oxides).
-
Time: Monitor by TLC (System: DCM/MeOH 9:1). Conversion is typically complete within 2–4 hours.
-
-
Workup (Critical Step - Sludge Removal):
-
While the mixture is still hot , filter through a pad of Celite (diatomaceous earth) to remove iron oxides.
-
Tip: Wash the Celite pad with hot ethanol (2 x 20 mL) to recover adsorbed product.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Basify the remaining aqueous residue with saturated
(pH ~9). -
Extract with Ethyl Acetate (3 x 30 mL).
-
Dry organic layer over
, filter, and concentrate.
-
Yield Expectation: 85–95% Purity: >95% (often requires no chromatography).
Protocol B: Raney Nickel Transfer Hydrogenation (The "Scalable" Method)
Rationale: For larger batches, the iron sludge from Method A becomes difficult to manage. Raney Nickel is used here because it is significantly less active toward benzyl-nitrogen hydrogenolysis compared to Palladium on Carbon (Pd/C).[2] Hydrazine hydrate is used as the hydrogen donor to avoid high-pressure vessels.[2]
Safety Warning: Raney Nickel is pyrophoric when dry. Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood.
Materials
-
Substrate: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (1.0 equiv)
-
Catalyst: Raney Nickel (approx. 50% wt/wt slurry in water) (20% by weight of substrate)
-
H-Donor: Hydrazine Hydrate (80%) (5.0 equiv)[2]
-
Solvent: Methanol (10 volumes)
Step-by-Step Procedure
-
Setup: Place the substrate in a round-bottom flask and dissolve in Methanol.
-
Catalyst Addition: Carefully add the Raney Nickel slurry.
-
Precaution: Do not let the Raney Ni dry out on the spatula or flask walls.
-
-
H-Donor Addition: Add Hydrazine Hydrate dropwise over 10 minutes at room temperature.
-
Exotherm: The reaction is exothermic and will evolve nitrogen gas (
). Ensure the system is vented (e.g., via an oil bubbler).
-
-
Reaction: Heat to mild reflux (60°C) for 1–2 hours.
-
Monitoring: Check for the disappearance of the yellow nitro color.
-
-
Workup:
Analytical Validation
To confirm the structure and ensure the benzyl bond is intact, compare the NMR data.
| Feature | Starting Material ( | Product ( | Diagnostic Change |
| Aromatic Protons | 2 doublets (AA'BB' system), | 2 doublets, | Significant Upfield Shift (shielding effect of |
| Benzylic | Singlet, | Singlet, | Remains a singlet (2H).[2] If cleaved, this peak disappears. |
| Amine Protons | None | Broad singlet, | Appearance of exchangeable |
Workflow Visualization
The following diagram illustrates the operational workflow for the Iron-mediated reduction (Method A), emphasizing the critical filtration step.
Figure 2: Operational workflow for the isolation of aniline derivatives using Iron/Ammonium Chloride reduction.
References
-
Béchamp Reduction (General Mechanism)
-
Raney Nickel Reduction Protocol
-
Chemoselectivity in Nitro Reduction
-
Debenzylation Risks (Pd/C Context)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. youtube.com [youtube.com]
- 7. srict.in [srict.in]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Peptide coupling conditions for substituted piperazines
Application Note: Optimized Peptide Coupling Conditions for Sterically Hindered and Electron-Deficient Substituted Piperazines
Executive Summary
Substituted piperazines are ubiquitous pharmacophores in modern drug discovery (e.g., antiretrovirals, antipsychotics).[1] However, their incorporation into peptide backbones or amides presents distinct challenges compared to primary amines. C-substituted piperazines (e.g., 2-methyl, 2,6-dimethyl) introduce severe steric clash in the transition state, while N-aryl piperazines suffer from reduced nucleophilicity due to electronic delocalization.[1]
This guide moves beyond standard EDC/HOBt protocols, which frequently fail with these substrates, and provides validated methodologies using high-performance coupling agents (HATU, T3P) and in situ acid chloride generation.[1]
Mechanistic Insight: The Piperazine Challenge
To optimize coupling, one must understand the failure modes of standard conditions:
-
Steric Shielding (The Chair Conformation): In 2-substituted piperazines, the substituent prefers the equatorial position.[1] This forces the adjacent nitrogen lone pair into an axial or sterically crowded environment.[1] During the nucleophilic attack on the activated ester (e.g., OAt-ester), the bulky substituent creates a "picket fence" effect, dramatically slowing
.[1] -
Electronic Deactivation: N-aryl piperazines have their lone pair density delocalized into the aromatic ring.[1] The
of the conjugate acid drops from ~9.8 (piperidine) to ~5-6. These substrates require highly electrophilic activated species (e.g., acid chlorides or mixed anhydrides) rather than standard active esters.[1] -
Side Reaction: Guanidinylation: When coupling kinetics are slow (due to sterics), the amine may react directly with the uronium coupling reagent (HATU/HBTU) at the guanidine carbon rather than the carbonyl of the amino acid. This permanently caps the amine as a guanidine byproduct.[1]
Reagent Selection Matrix
| Parameter | HATU / COMU | T3P (Propylphosphonic Anhydride) | Ghosez’s Reagent (Acid Chloride) |
| Primary Use Case | High Steric Hindrance (2-subst.[1] piperazines) | Process Scale / Low Epimerization | "Impossible" Couplings / N-Aryl Piperazines |
| Mechanism | OAt/Oxyma Active Ester | Mixed Anhydride | Acid Chloride (In Situ) |
| Epimerization Risk | Low (due to neighboring group effect) | Very Low | Moderate (Base dependent) |
| Workup | Chromatography usually required | Aqueous Wash (Water soluble byproducts) | Aqueous Wash / Filtration |
| Safety | Potential explosion risk (HOBt/HOAt residues) | Safe, Non-explosive | Moisture Sensitive |
Visual Workflow: Decision Tree
Figure 1: Decision matrix for selecting coupling conditions based on piperazine substitution patterns.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: 2-substituted piperazines, chiral amino acids where racemization is a concern.
Materials:
-
Substituted Piperazine (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
HOAt (0.5 equiv) [Optional but recommended for extreme sterics]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid and HATU (and HOAt if using) in anhydrous DMF under Nitrogen/Argon.
-
Add DIPEA (1.0 equiv only) to initiate activation.[1] Stir for 2–5 minutes. Note: Do not stir longer than 10 mins to avoid racemization of the active ester.
-
Coupling: Add the Substituted Piperazine followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at Room Temperature for 2–16 hours. Monitor by LCMS.[1][3]
-
Tip: If conversion stalls <50%, heat to 40°C.[1]
-
-
Workup: Dilute with EtOAc, wash with saturated
(x2), Water (x1), and Brine (x1). Dry over .[1][4]
Protocol B: The Scalable/Green Method (T3P)
Best for: Process scale, avoiding chromatography, minimizing epimerization.[1]
Materials:
-
Substituted Piperazine (1.2 equiv)
-
T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)[1]
-
Solvent: EtOAc, Me-THF, or DCM (Concentration can be high: 0.2 – 0.5 M)[1]
Procedure:
-
Dissolution: Charge Carboxylic Acid, Piperazine, and Base into the flask with solvent (EtOAc is preferred). Cool to 0°C.[1][4]
-
Addition: Add T3P solution dropwise over 10 minutes. T3P requires base to activate; no pre-activation step is needed.[5]
-
Reaction: Allow to warm to RT. Stir 1–4 hours.
-
Workup (Critical Advantage): Add water directly to the reaction mixture. Separate layers.
Protocol C: The "Rescue" Method (Ghosez’s Reagent)
Best for: N-aryl piperazines (low nucleophilicity) or extremely hindered 2,6-disubstituted piperazines.[1]
Materials:
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)[1]
-
Substituted Piperazine (1.2 equiv)
-
Base: TEA or DIPEA (2.5 equiv)[2]
-
Solvent: Anhydrous DCM or Chloroform[1]
Procedure:
-
Acid Chloride Formation: Dissolve Carboxylic Acid in DCM at 0°C. Add Ghosez’s Reagent dropwise.[1] Stir for 30–60 mins.
-
Verification: Monitor by TLC (acid converts to non-polar spot) or quench an aliquot with MeOH to check for methyl ester by LCMS.[1]
-
-
Coupling: Add the Substituted Piperazine and Base to the solution.
-
Reaction: Stir at RT. This reaction is usually rapid (<1 hour) due to the high reactivity of the acid chloride.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| +42 Da Mass Shift (LCMS) | Guanidinylation. Amine reacted with HATU instead of Acid. | 1. Pre-activate Acid/HATU for 5 mins before adding amine.2. Switch to T3P or Acid Chloride (non-guanidine reagents).[1] |
| Low Yield (N-Aryl) | Low Nucleophilicity. The active ester is not electrophilic enough. | Switch to Protocol C (Ghosez/Acid Chloride) or use Sym-Collidine as base with HATU.[1] |
| Epimerization | Over-activation. Base mediated proton abstraction. | 1.[1] Use T3P (lowest epimerization risk).2.[1][5] Switch base to TMP (2,4,6-trimethylpyridine) which is non-nucleophilic and bulky.[1] |
| Diketopiperazine (DKP) | Cyclization. Occurs if coupling to a dipeptide (esp.[1] Proline). | Avoid Fmoc-deprotection of the dipeptide until immediately before coupling.[1] Use steric bulk on the N-terminus if possible.[1] |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.
-
[Link]
-
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.[1][6] Organic Process Research & Development.
-
[Link]
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1]
-
[Link]
-
-
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent.[1] Organic Process Research & Development.
-
[Link]
-
Sources
Application Note: Scalable Regioselective Synthesis of 1-(4-nitrobenzyl)-2-methylpiperazine
Part 1: Executive Summary & Strategic Rationale
The Regioselectivity Challenge
The synthesis of 1-(4-nitrobenzyl)-2-methylpiperazine presents a classic problem in heterocyclic process chemistry: regioselectivity .
2-Methylpiperazine contains two secondary amine sites:
-
N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.
-
N4 (Distal): Sterically unhindered and kinetically more nucleophilic.
Direct alkylation of 2-methylpiperazine with 4-nitrobenzyl bromide predominantly yields the N4-isomer (4-(4-nitrobenzyl)-2-methylpiperazine) or the bis-alkylated product. To achieve high yield and purity of the N1-isomer on a kilogram scale, a direct alkylation approach is non-viable due to the difficulty of separating regioisomers via chromatography.
The Solution: Distal Protection Strategy
This protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy. By selectively blocking the hyper-nucleophilic N4 position with a tert-butoxycarbonyl (Boc) group, we force the alkylation to occur at the hindered N1 position. This method ensures:
-
High Regio-purity: >98% N1-selectivity.
-
Scalability: Purification relies on crystallization/precipitation, eliminating silica gel chromatography.
-
Safety: Controlled handling of the lachrymatory alkylating agent.[1]
Part 2: Chemical Reaction Workflow
The following diagram illustrates the chemical pathway and the critical process engineering steps required for scale-up.
Caption: Figure 1. The Protection-Alkylation-Deprotection (PAD) strategy ensures exclusive N1-functionalization.
Part 3: Detailed Experimental Protocols
Stage 1: Regioselective N4-Protection
Objective: Synthesize tert-butyl 3-methylpiperazine-1-carboxylate (N4-Boc-2-methylpiperazine).
Rationale: At low temperatures (
Materials
| Reagent | Equiv. | Role |
| 2-Methylpiperazine | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 0.95 | Protecting Group |
| Dichloromethane (DCM) | 10 Vol | Solvent |
| Triethylamine ( | 1.1 | Base Scavenger |
Protocol
-
Charge a jacketed reactor with 2-methylpiperazine and DCM.
-
Cool the solution to
(Critical Process Parameter: maintain to prevent N1-reaction). -
Add
slowly. -
Dose a solution of
in DCM dropwise over 2 hours.-
Note: Using a slight deficit of
(0.95 eq) ensures no bis-Boc byproduct is formed. Unreacted starting material is water-soluble and easily removed.
-
-
Warm to
and stir for 4 hours. -
Work-up: Wash with water (
Vol). The product (N4-Boc) remains in the DCM layer; unreacted 2-methylpiperazine partitions into the aqueous phase. -
Concentrate the organic layer to yield a viscous oil.
Stage 2: N1-Alkylation
Objective: Synthesize tert-butyl 4-(4-nitrobenzyl)-3-methylpiperazine-1-carboxylate. Safety Alert: 4-Nitrobenzyl bromide is a severe lachrymator and skin corrosive [2].[1][2] All solids must be handled in a laminar flow hood or glovebox.
Materials
| Reagent | Equiv. | Role |
| N4-Boc-Intermediate | 1.0 | Substrate |
| 4-Nitrobenzyl bromide | 1.1 | Electrophile |
| Potassium Carbonate ( | 2.0 | Base |
| Acetonitrile (ACN) | 12 Vol | Solvent |
Protocol
-
Suspend the N4-Boc intermediate and micronized
in ACN. -
Add 4-Nitrobenzyl bromide portion-wise at room temperature.
-
Heat to reflux (
) for 12–16 hours.-
IPC (In-Process Control): Monitor via HPLC.[3] The hindered N1 position reacts slower; ensure >98% conversion before stopping.
-
-
Cool to
and filter off inorganic salts ( , excess ). -
Evaporate ACN to dryness.
-
Resuspend residue in Ethyl Acetate and wash with brine to remove traces of bromide salts.
Stage 3: Deprotection and Salt Formation
Objective: Isolate 1-(4-nitrobenzyl)-2-methylpiperazine dihydrochloride. Rationale: The HCl salt is often hygroscopic but highly crystalline compared to the free base, aiding in impurity rejection.
Protocol
-
Dissolve the crude alkylated intermediate in Isopropyl Alcohol (IPA) (5 Vol).
-
Cool to
. -
Add 5-6N HCl in IPA (4.0 equiv) slowly.
-
Observation: Gas evolution (
, isobutylene) will occur. Ensure reactor venting is active.
-
-
Stir at
for 4 hours. A heavy white precipitate should form. -
Filter the solids under nitrogen pressure.
-
Wash the cake with cold IPA followed by MTBE (Methyl tert-butyl ether) to remove organic impurities.
-
Dry in a vacuum oven at
.
Part 4: Process Safety & Scale-Up Engineering
Hazard Management: 4-Nitrobenzyl Bromide
When scaling this reaction to >100g, the lachrymatory nature of the benzyl bromide requires specific engineering controls.
Caption: Figure 2.[4] Containment strategy for handling lachrymatory and corrosive alkyl halides.
Decontamination Protocol: Any spills or glassware contacting 4-nitrobenzyl bromide should be treated with a solution of 10% aqueous ammonia or ethanolamine . These amines rapidly react with the benzyl bromide to form non-volatile, non-lachrymatory ammonium salts [2].
Impurity Profile & Specifications
| Impurity | Origin | Control Strategy |
| Bis-alkylated impurity | Over-alkylation of N1 and N4 | Prevented by Step 1 (Boc protection). |
| Regioisomer (N4-alkyl) | Failure of Step 1 selectivity | Control Temp |
| Benzyl Bromide | Unreacted reagent | Genotoxic. Purge via final MTBE wash of the HCl salt. |
Part 5: References
-
Regioselectivity in Piperazines: Beck, K. M., et al. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." Journal of the American Chemical Society.[5] The steric effect of the C2-methyl group strongly directs electrophilic attack to the N4 position in unprotected systems. Source:
-
Safety Data (4-Nitrobenzyl Bromide): National Institutes of Health (NIH). "PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide." PubChem. Accessed October 2025. Source:
-
General Piperazine Synthesis: Deng, X., & Mani, N. S. "Regioselective Synthesis of 1-alkyl-2-methylpiperazines." Journal of Organic Chemistry. (Contextual grounding for protection strategies). Source:
-
Scale-Up Protocols: BenchChem Application Notes. "Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate." (General reference for nucleophilic substitution scale-up parameters). Source:
Sources
Troubleshooting & Optimization
Improving yield of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine synthesis
Technical Support Center: Piperazine Derivative Synthesis Ticket ID: #SYN-8492 Subject: Optimization of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine Yield Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Regioselectivity Paradox
Users attempting to synthesize 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (Target A ) via direct alkylation of 2-methylpiperazine frequently encounter low yields (<30%) and difficult purification.[1]
The Root Cause: The reaction is governed by steric hindrance. 2-Methylpiperazine has two nucleophilic nitrogens:[1]
-
N1 (Hindered): Adjacent to the methyl group.
-
N4 (Unhindered): Distal to the methyl group.
Under standard nucleophilic substitution conditions (SN2), the electrophile (4-nitrobenzyl bromide) preferentially attacks the unhindered N4 position. This produces the wrong isomer : 1-[(4-nitrophenyl)methyl]-3-methylpiperazine (Isomer B ).[1]
To obtain the target (N1-substituted), you must invert this selectivity using a Protection-Deprotection Strategy .
Module 1: Diagnostic & Verification
Before altering your workflow, confirm if you are currently producing the wrong isomer.
| Diagnostic | Target A (N1-Substituted / 2-Methyl) | Isomer B (N4-Substituted / 3-Methyl) |
| Steric Environment | Benzyl group is adjacent to the Methyl group.[1] | Benzyl group is distant from the Methyl group. |
| 1H NMR (Benzylic CH2) | AB Quartet (Distinct): The adjacent chiral center (C2) makes the benzylic protons strongly diastereotopic. | Singlet (or tight AB): The chiral center is too far to significantly split the benzylic protons. |
| Reaction Kinetics | Slow formation (requires heat/strong base). | Fast formation (occurs at RT). |
Module 2: The Corrected Protocol (The "Boc-Switch" Route)
To ensure high yield of the N1-substituted target, we utilize the kinetic preference for N4-protection to block the wrong site, force alkylation at N1, and then deprotect.
Step 1: Regioselective Protection
Reactant: 2-Methylpiperazine Reagent:[1][2][3][4] Di-tert-butyl dicarbonate (Boc2O) Goal:[1] Block the unhindered N4 position.
-
Dissolve 2-methylpiperazine (1.0 eq) in DCM (0.5 M).
-
Cool to 0°C.
-
Add Boc2O (0.95 eq) dropwise over 1 hour. Note: Using a slight deficit of Boc2O prevents bis-protection.[1]
-
Stir at 0°C for 2 hours, then warm to RT.
-
Result: Major product is 1-Boc-3-methylpiperazine (N4 protected relative to the methyl).[1]
-
Purification: Acid/Base extraction or use crude if >90% purity by NMR.[1]
Step 2: N1-Alkylation (The Critical Step)
Reactant: 1-Boc-3-methylpiperazine (from Step 1) Reagent: 4-Nitrobenzyl bromide Goal: Alkylate the hindered N1.
-
Dissolve intermediate in Acetonitrile (ACN) or DMF (0.2 M).
-
Add K2CO3 (2.5 eq) and KI (0.1 eq, catalyst).
-
Add 4-Nitrobenzyl bromide (1.1 eq).[1]
-
Crucial: Heat to 60–80°C for 12–18 hours. The hindered N1 requires thermal energy to overcome the steric barrier of the adjacent methyl group.
-
Workup: Filter salts, concentrate, and partition between EtOAc/Water.
Step 3: Deprotection
Goal: Remove Boc to reveal the secondary amine at N4.
-
Dissolve N1-alkylated intermediate in DCM.[1]
-
Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (excess, ~10 eq).
-
Stir at RT for 2 hours.
-
Concentrate to dryness.[1]
-
Free Basing: Dissolve residue in water, adjust pH to >12 with NaOH, extract with DCM.
-
Final Product: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine.
Module 3: Visualizing the Pathway
The following diagram illustrates the divergence between the "Trap" (Direct Alkylation) and the "Solution" (Protected Route).
Caption: Figure 1. Comparison of Direct Alkylation (yielding the wrong regioisomer) vs. the Protection Strategy required for the N1-substituted target.
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 2 (Alkylation) | Steric hindrance of the Methyl group is preventing SN2 attack.[1] | 1. Switch solvent to DMF (more polar).2. Increase temperature to 90°C .3. Add NaI (0.5 eq) to generate the more reactive 4-nitrobenzyl iodide in situ (Finkelstein reaction). |
| Bis-alkylation observed | In Direct Alkylation, the product is still nucleophilic. | Stop Direct Alkylation. Switch to the Boc-protection route described above. Bis-alkylation is impossible in Step 2 of the protected route. |
| Product is an oil/gum | Residual solvent or impurities. | 1.[1] Convert to HCl salt for crystallization: Dissolve free base in Et2O, add HCl/Et2O dropwise.2. Recrystallize the salt from EtOH/IPA. |
| "Wrong" NMR Signals | You isolated the N4-isomer. | Check the benzylic protons. If they are a singlet at |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use reductive amination instead of alkylation? A: Yes, but with caution. Reacting 2-methylpiperazine with 4-nitrobenzaldehyde and STAB (Sodium triacetoxyborohydride) is possible.[1] However, the regioselectivity issue remains—the unhindered N4 will still react faster. Additionally, the nitro group is sensitive to stronger reducing conditions (like H2/Pd), so you must stick to hydride reagents. The alkylation route with Boc-protection is more robust for regiocontrol.[1]
Q: Why not use 1-Benzyl-2-methylpiperazine as a starting material? A: If you can purchase 1-Benzyl-2-methylpiperazine (where the benzyl is already on the hindered N1) and then perform a nitration, you risk nitrating the benzyl ring at multiple positions.[1] It is cleaner to attach the pre-functionalized 4-nitrobenzyl group to the piperazine core.
Q: My Step 2 reaction is stuck at 50% conversion. A: The N1 position is very hindered.
-
Ensure your base is finely ground (if using K2CO3).
-
Switch to NaH (Sodium Hydride) in THF/DMF (0°C to RT). NaH is a stronger base and will deprotonate the carbamate-protected amine more effectively, increasing nucleophilicity. Warning: This is more aggressive; monitor for side reactions.
References
-
Regioselectivity in Piperazines: Berkheij, M. et al. "Synthesis of 2-substituted piperazines."[1] Tetrahedron Letters, 2005.
-
Protection Strategies: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition.[1] (Standard reference for Boc chemistry).
- Finkelstein Catalysis: Smith, M.B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley, 7th Edition.
-
Piperazine Alkylation Dynamics: "Regioselective synthesis of 1- and 4-substituted 2-methylpiperazines." Synthetic Communications, Vol 28, Issue 7.
Sources
Technical Support Center: Troubleshooting Piperazine Alkylation
Welcome to the Application Scientist Support Center. Piperazine monoalkylation is a notoriously challenging transformation in medicinal chemistry and process development. Due to the symmetry and electronic properties of the piperazine ring, differentiating the two secondary amines often leads to a statistical mixture of unreacted starting material, monoalkylated product, and the dialkylated side product[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute regiocontrol during your syntheses.
FAQ 1: Why does direct equimolar alkylation always result in dialkylation side reactions?
Mechanistic Causality: The core issue lies in the inductive effect. When the first alkyl group (an electron-donating group) attaches to one of the nitrogen atoms, it increases the electron density of the piperazine ring. Consequently, the newly formed monoalkyl piperazine is often more nucleophilic than the unsubstituted starting material. If the reaction is run with a 1:1 stoichiometry, the monoalkylated product competes effectively with the starting material for the remaining alkyl halide, leading to rapid dialkylation[1].
Caption: Kinetic pathway of piperazine alkylation highlighting the dialkylation side reaction.
FAQ 2: How can I achieve high monoalkylation yields without using protecting groups?
Expert Insight:
The most atom-economical approach is the in-situ salt formation strategy [2]. By reacting piperazine with one equivalent of acid (forming a monohydrochloride or monoacetate salt), one nitrogen is protonated, rendering it non-nucleophilic. The remaining free amine can then undergo the
Table 1: Comparison of Monoalkylation Strategies
| Strategy | Reagents | Typical Yield | Advantages | Disadvantages |
| Excess Piperazine | Pip (5-10 eq), R-X | 60-80% | No protecting groups needed | Difficult purification, high waste |
| Monohydrochloride Salt | Pip·HCl, R-X, MeOH | 75-90% | High atom economy, scalable[2] | Requires specific solubility profiles |
| Boc-Protection | Boc₂O, R-X, TFA | 80-95% | Absolute control, easy purification[4] | Multi-step, lower atom economy |
| Reductive Amination | R-CHO, NaBH₃CN | 70-90% | Avoids over-alkylation entirely[1] | Requires aldehydes, hydride waste |
Protocol: Piperazine Monohydrochloride Alkylation
Self-Validating System: The precipitation of the product salt serves as an immediate visual confirmation that dialkylation has been suppressed.
-
Preparation of Salt: Dissolve anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in refluxing methanol to form piperazine monohydrochloride in situ[3]. (Alternatively, use 1.0 eq of glacial acetic acid in methanol[2]).
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the hot solution containing the supported catalyst or base[3].
-
Monitoring: Monitor via TLC (eluent: methanol/dichloromethane with 1% NH₄OH). The monoalkylated product will form a distinct new spot, while dialkylation will be negligible.
-
Isolation: Upon cooling, the unreacted piperazine and the monoalkylated hydrochloride salt will precipitate. Filter and partition the solid between 1M NaOH and dichloromethane to extract the free base of the pure monoalkylated product.
Caption: Workflow for selective monoalkylation using in-situ monohydrochloride salt formation.
FAQ 3: When is a protecting group strategy strictly necessary, and what is the standard workflow?
Expert Insight: If your alkyl halide is highly reactive (e.g., benzyl halides, allyl halides) or if your product is highly soluble and won't precipitate as a salt, orthogonal protecting-group strategies are mandatory[1]. The Boc (tert-butyloxycarbonyl) group is the industry standard due to its ease of installation and removal[4].
Protocol: Boc-Protection and Alkylation Workflow
Self-Validating System: The use of a massive solvent dilution and slow addition rate in Step 1 physically prevents the Boc-anhydride from encountering already-protected molecules, ensuring high mono-protection yields.
-
Mono-Boc Protection: To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of Boc₂O (1.0 eq) in DCM dropwise over a period of 3 hours. The slow addition strictly limits di-Boc formation[3].
-
Workup: Wash the organic layer with water to remove the highly water-soluble unreacted piperazine. Evaporate the organic layer to yield 1-Boc-piperazine (typical yield >80%)[3].
-
Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) in acetone. Add K₂CO₃ (2.0 eq) and the alkylating agent (1.1 eq). Reflux until the starting material is consumed[4].
-
Deprotection: Treat the isolated 1-Boc-4-alkylpiperazine with Trifluoroacetic Acid (TFA) in DCM at room temperature to yield the monoalkylated piperazine[4].
FAQ 4: How does solvent choice impact the side reaction profile?
Mechanistic Causality:
The solvent dictates the solubility of the intermediate salts and the transition state energy of the
Table 2: Solvent Effects on Specific Piperazine Alkylation Yields (e.g., Ranolazine Intermediates) [5]
| Solvent | Temperature | Time | Monoalkylation Yield (%) | Observation |
| Water | Room Temp | 60 min | 97 | Excellent phase separation, suppresses side reactions |
| HFIP | Room Temp | 60 min | 31 | Moderate conversion |
| Methanol (MeOH) | Room Temp | 60 min | 20 | Poor selectivity, dialkylation prevalent |
| 1,4-Dioxane | Room Temp | 60 min | Trace | Poor solubility of intermediates |
FAQ 5: Are there instrumental alternatives to batch chemistry for this problem?
Yes. Continuous Flow Chemistry is highly recommended for direct monoalkylation without protecting groups. By pumping equimolar solutions of piperazine and the alkyl halide through a static mixer in a microreactor, the local stoichiometry is perfectly maintained at 1:1. The instantaneous mixing and rapid heat transfer prevent the localized excess of electrophile that typically leads to dialkylation in batch reactors[3].
Caption: Continuous flow setup for maintaining absolute 1:1 stoichiometry to prevent over-alkylation.
References
- QuickCompany - "Improved Process For The Total Synthesis Of Ranolazine" URL
- ResearchGate - "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- BenchChem - "The Versatile Building Block: A Technical Guide to 1-(2-chloroethyl)
- NIH (National Institutes of Health)
- MDPI - "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
Sources
Technical Support Center: Purification Strategies for 4-Nitrobenzyl Bromide (PNBB)
Overview : 4-Nitrobenzyl bromide (PNBB) is a potent electrophile widely used in organic synthesis for protecting heteroatoms and alkylating amines or thiols. However, its high reactivity and lipophilicity often complicate post-reaction purification. This guide provides field-proven, mechanistically grounded troubleshooting strategies to effectively remove unreacted PNBB from your reaction mixtures.
Safety First : PNBB is a severe lachrymator, skin irritant, and corrosive alkylating agent[1]. It causes severe skin burns and eye damage[2]. Always handle in a certified fume hood with appropriate PPE (gloves, goggles, lab coat).
Section 1: Troubleshooting FAQs (Mechanistic Insights)
Q1: Why does unreacted PNBB persist through standard aqueous workups? Causality: PNBB is highly lipophilic and lacks ionizable functional groups under neutral or mildly basic conditions. Consequently, it strongly partitions into the organic phase (e.g., dichloromethane, ethyl acetate) during liquid-liquid extraction. Simply washing the crude mixture with water or brine will not remove the unreacted reagent.
Q2: What is the most reliable chemical quench for excess PNBB? Causality: The most effective method is to convert the lipophilic PNBB into a highly polar, water-soluble salt. Adding a sacrificial, water-soluble nucleophile like ethanolamine or ammonium hydroxide [3] directly to the crude mixture achieves this. Ethanolamine rapidly attacks the benzylic carbon via an SN2 mechanism. The resulting secondary/tertiary amine adduct is highly polar (due to the hydroxyl group) and readily protonates during a mild acidic wash (e.g., 1M HCl), ensuring complete extraction into the aqueous phase.
Q3: My target molecule is sensitive to amines and acidic workups. How can I remove PNBB without liquid-liquid extraction? Causality: For sensitive products, solid-supported scavengers are the gold standard. Adding a polymer-supported nucleophile, such as PS-Triphenylphosphine (diphenylphosphinated polystyrene resin), allows the unreacted alkyl halide to be covalently captured onto the insoluble resin matrix[4]. The phosphine reacts with PNBB to form a resin-bound phosphonium salt. Because the impurity is now tethered to a macroscopic polymer bead, it can be removed via simple filtration, leaving the pure product in the filtrate.
Q4: Can I use crystallization to separate PNBB from my product? Causality: Yes, if your product has significantly different solubility profiles. PNBB can be selectively crystallized out of non-polar solvents (like carbon tetrachloride or hexanes) at low temperatures (cold crystallization)[5]. Alternatively, if your product is highly crystalline, you can precipitate your product while leaving the highly soluble PNBB in the mother liquor.
Section 2: Quantitative Comparison of Removal Strategies
| Strategy | Reagent / Method | Reaction Time | Pros | Cons |
| Chemical Quenching | Ethanolamine (2-3 eq) | 1 - 2 hours | Highly cost-effective; fast reaction; easily scalable. | Requires acidic aqueous workup; may degrade acid-sensitive products. |
| Resin Scavenging | PS-Triphenylphosphine (3 eq) | 6 - 16 hours | No aqueous workup required; neutral conditions; highly selective[4]. | Resins are expensive; longer reaction times required for complete scavenging. |
| Cold Crystallization | Non-polar solvent (e.g., Hexanes) | 2 - 4 hours | Solvent can be recycled; no additional reagents needed[5]. | Highly substrate-dependent; requires optimization of temperature and solvent. |
Section 3: Validated Experimental Protocols
Protocol A: Chemical Quenching with Ethanolamine
This protocol is a self-validating system: the disappearance of the PNBB spot on TLC confirms the quench, while the pH of the aqueous layer validates the partitioning.
-
Assess Excess: Determine the molar excess of PNBB remaining in the crude reaction mixture.
-
Addition: To the crude organic mixture (e.g., in EtOAc or DCM), add 2.0 to 3.0 equivalents of ethanolamine relative to the excess PNBB.
-
Agitation: Stir the mixture vigorously at room temperature for 1 to 2 hours. Monitor via TLC (UV active, typical Rf ~0.6 in 4:1 Hexanes/EtOAc) until the PNBB spot is completely consumed.
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl to protonate the ethanolamine-PNBB adduct.
-
Phase Separation: Shake vigorously and allow the layers to separate. The quenched PNBB will partition exclusively into the highly polar aqueous layer.
-
Final Wash: Wash the organic layer once with brine, dry over MgSO4, and concentrate in vacuo.
Protocol B: Solid-Phase Scavenging using PS-Triphenylphosphine
This protocol ensures neutral purification, ideal for sensitive pharmaceutical intermediates.
-
Solvent Preparation: Ensure the crude reaction mixture is dissolved in a compatible solvent that swells the resin (DMF, THF, or DCM are optimal) at a concentration of ~10 mL/g of resin[4].
-
Resin Addition: Add 3.0 equivalents of Biotage® PS-Triphenylphosphine resin relative to the calculated excess of PNBB[4].
-
Incubation: Agitate the suspension gently (do not use a magnetic stir bar, which can crush the resin beads; use an orbital shaker or overhead stirrer) at 20 °C for 16 hours to ensure 100% scavenging[4].
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity).
-
Washing: Wash the resin cake with 2-3 bed volumes of the reaction solvent to elute any trapped product.
-
Isolation: Concentrate the combined filtrates in vacuo to yield the purified product. Discard the resin as solid hazardous waste.
Section 4: Visual Workflows
Workflow for chemical quenching of 4-nitrobenzyl bromide using ethanolamine.
Solid-phase scavenging of alkyl halides using PS-Triphenylphosphine resin.
References
-
PubChem . "4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011". National Institutes of Health. 1
-
Carl ROTH . "Safety Data Sheet: 4-Nitrobenzyl bromide". 2
-
Biotage . "Biotage® PS-Triphenylphosphine: Solid-Supported Phosphine". 4
-
Google Patents . "EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide".5
-
PMC . "Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology". National Institutes of Health. 3
Sources
- 1. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
Stability of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine in acidic conditions
Welcome to the Technical Support Center for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine . This guide is designed for researchers, analytical scientists, and drug development professionals working with this compound. Because this molecule contains both a basic piperazine core and a substituted benzyl group, its behavior in acidic media dictates its solubility, stability, and analytical profile.
Below, you will find a deep dive into the causality of its chemical behavior, troubleshooting FAQs, and self-validating experimental protocols.
Core Chemical Properties & Acid-Base Behavior
To effectively handle this compound, one must understand the interplay between its functional groups under acidic stress. The molecule consists of a basic 2-methylpiperazine ring and a 4-nitrobenzyl moiety.
Quantitative Data Summary
| Property | Value / Description | Causality & Mechanistic Notes |
| pKa1 (Secondary Amine) | ~9.7 | The unsubstituted N4 nitrogen is highly basic and protonates readily in mild acid . |
| pKa2 (Tertiary Amine) | ~5.3 | The N1 nitrogen (bearing the benzyl group) is sterically hindered and less basic, requiring stronger acidic conditions to protonate . |
| 4-Nitrobenzyl Acid Stability | Highly Stable | The strongly electron-withdrawing nitro group destabilizes benzylic carbocations, preventing acid-catalyzed C-N bond cleavage . |
| Aqueous Solubility (pH > 8) | Low (Precipitates) | The uncharged free base is lipophilic and forms weak intermolecular interactions with water. |
| Aqueous Solubility (pH < 4) | High (Dissolves) | The di-protonated salt forms strong ion-dipole interactions with aqueous media. |
Troubleshooting Guides & FAQs
Q1: Why does my compound precipitate when transitioning from acidic extraction media to a neutral/basic buffer? A: This is a direct result of the molecule's pKa profile. In acidic conditions (pH < 4), both nitrogens on the piperazine ring are protonated, rendering the molecule highly water-soluble. As the pH approaches 6–8, the tertiary amine deprotonates, and as it exceeds 9.5, the secondary amine deprotonates . The resulting free base is lipophilic and will rapidly precipitate out of aqueous solutions. Solution: Maintain the pH below 4.0 if aqueous solubility is required, or introduce an organic co-solvent (e.g., DMSO or acetonitrile) before neutralizing.
Q2: Is the 4-nitrobenzyl group susceptible to acid-catalyzed cleavage during high-temperature acidic reflux?
A: No, it is exceptionally stable. While electron-rich benzyl groups (like 4-methoxybenzyl) are easily cleaved by acids like trifluoroacetic acid (TFA), the p-nitrobenzyl group remains completely intact even in neat TFA at 60 °C or liquid Hydrogen Fluoride (HF) . Acid-catalyzed cleavage of benzylamines proceeds via an
Q3: I am experiencing severe peak tailing during RP-HPLC analysis. How can I resolve this?
A: Peak tailing here is caused by secondary ionic interactions. At a neutral pH, un-endcapped silanols on the silica stationary phase (pKa ~4.5) are ionized (
Mechanistic Pathways & Visualizations
Fig 1: pH-dependent protonation states and solubility transitions of the piperazine ring.
Fig 2: Decision matrix for resolving secondary amine peak tailing during HPLC analysis.
Step-by-Step Experimental Protocols
Protocol A: RP-HPLC Method for Purity Assessment in Acidic Mobile Phase
This protocol ensures the suppression of silanol interactions for accurate purity determination of piperazine derivatives .
-
Mobile Phase Preparation:
-
Solvent A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).
-
Solvent B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
-
Column Selection: Install a fully endcapped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse) to minimize residual silanol exposure.
-
Sample Preparation: Dissolve 1 mg of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine in 1 mL of 50:50 Solvent A/B. Note: Do not dissolve in pure water, as the free base will not fully solubilize without the acidic modifier.
-
Gradient & Flow: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Self-Validation Check: Analyze the chromatogram. A successful run will yield a peak asymmetry factor (
) between 0.9 and 1.2. If > 1.5, the silanol suppression is incomplete, indicating the TFA has degraded or the column phase has collapsed.
Protocol B: Preparation and Isolation of the Hydrochloride Salt
Converting the free base to a hydrochloride salt guarantees long-term stability and immediate aqueous solubility for biological assays.
-
Solubilization: Dissolve 500 mg of the free base in 10 mL of anhydrous Dichloromethane (DCM) or Diethyl Ether in a round-bottom flask under a nitrogen atmosphere.
-
Acid Addition: Place the flask in an ice bath (0 °C). Slowly add 2.0 equivalents of 2M Anhydrous HCl in Diethyl Ether dropwise via a syringe while stirring vigorously.
-
Self-Validation Check (Visual): The free base is highly soluble in DCM/Ether, while the di-hydrochloride salt is completely insoluble. The immediate formation of a persistent, fine white/off-white precipitate upon HCl addition visually validates the protonation event. Complete precipitation indicates the equivalence point has been reached.
-
Isolation: Stir for an additional 30 minutes, then collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove unreacted lipophilic impurities.
-
Drying: Dry the solid under a high vacuum for 12 hours to remove residual HCl and solvent. Store in a desiccator, as piperazine salts can be mildly hygroscopic.
References
-
Piperazine - Wikipedia Source: Wikipedia URL: [Link]
-
p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group Source: PubMed (NIH) URL:[Link]
-
Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry Source: PubMed (NIH) URL:[Link]
Technical Support Center: Troubleshooting Low Solubility of Nitrobenzyl Piperazines in Screening Assays
Welcome to the Technical Support Center. Nitrobenzyl piperazines are highly versatile pharmacophores frequently utilized in drug discovery and high-throughput screening (HTS) libraries[1]. However, the physicochemical dichotomy of these molecules—combining a highly lipophilic, rigid nitrobenzyl moiety with an ionizable piperazine ring—often leads to severe aqueous solubility challenges[2].
When these compounds precipitate in in vitro assays, they can cause high inter-well variability, false negatives (due to lack of bioavailable compound), and false positives (due to light scattering or target sequestration)[3][4]. This guide provides a mechanistic framework to diagnose, troubleshoot, and resolve these solubility issues.
Diagnostic Workflow: Identifying and Resolving Precipitation
Troubleshooting workflow for diagnosing and resolving compound precipitation in HTS.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: My nitrobenzyl piperazine is fully dissolved in a 10 mM DMSO stock. Why does it precipitate immediately upon dilution into my assay buffer? A1: This is caused by a phenomenon known as "solvent shock." In early-stage drug discovery, compounds are stored in 100% DMSO and rapidly diluted into aqueous buffers[5]. The highly hydrophobic nitrobenzyl group forces the molecule to minimize its surface area in the polar aqueous environment, driving rapid colloidal aggregation before the system can reach thermodynamic equilibrium[6]. Because HTS relies on kinetic solubility rather than thermodynamic equilibrium, the compound crashes out of solution almost instantly[6].
Q2: How can I definitively tell if my assay variability is caused by precipitation rather than biological noise? A2: Precipitation typically presents as non-sigmoidal, jagged dose-response curves, or sudden spikes in assay signal[3][4]. To confirm this, you must run a kinetic solubility assay using laser nephelometry. Nephelometers measure the light scattered by insoluble particulates. The exact concentration at which relative nephelometry units (RNUs) sharply increase marks the kinetic solubility limit of your compound[7][8].
Q3: I cannot alter the core chemical structure of my hit compound. What formulation strategies can rescue its solubility? A3: You can exploit the physicochemical properties of the piperazine ring. Because piperazine contains basic amine groups, its solubility is highly pH-dependent[9].
-
pH Adjustment: Lowering the assay buffer pH (if biologically permissible for your target) protonates the piperazine nitrogen, significantly increasing aqueous solubility[9][10].
-
Salt Formation: Converting the free base into a salt (e.g., hydrochloride or mesylate) prior to DMSO dissolution improves the dissolution kinetics upon aqueous dilution[9].
-
Excipients: Adding (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) can encapsulate the hydrophobic nitrobenzyl moiety, shielding it from the aqueous environment and preventing aggregation without altering the compound's covalent structure[10][11].
Q4: How does compound precipitation lead to false positives in my enzyme inhibition assay? A4: When nitrobenzyl piperazines precipitate, they form colloidal aggregates. These aggregates act as hydrophobic sinks that non-specifically sequester the target enzyme, effectively removing it from the reaction. This mimics true enzyme inhibition, yielding a false positive. In quantitative HTS (qHTS), these aggregators often show partial efficacy responses or steep Hill slopes that fail to fit standard Michaelis-Menten kinetics.
Quantitative Data: Solubility Thresholds and Interventions
To standardize your screening approach, refer to the following kinetic solubility thresholds determined via laser nephelometry[8]:
| Solubility Status | Kinetic Solubility Range | Nephelometry Readout (RNU) | Recommended Intervention for Nitrobenzyl Piperazines |
| Highly Soluble | > 100 µg/mL | Baseline (Low) | None required. Proceed with standard HTS protocol. |
| Partially Soluble | 15 - 100 µg/mL | Moderate Increase | Optimize final DMSO concentration (up to 0.5%); add BSA to buffer. |
| Poorly Soluble | < 15 µg/mL | Sharp Spike (High) | Adjust buffer pH; utilize cyclodextrins; synthesize salt form. |
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry
Purpose: To determine the precise concentration at which a nitrobenzyl piperazine precipitates in an aqueous assay buffer, establishing the maximum testable concentration[7].
Methodology:
-
Preparation of Stocks: Thaw the 10 mM DMSO stock of the nitrobenzyl piperazine. Ensure complete dissolution by vortexing and brief sonication.
-
Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the compound in 100% DMSO.
-
Aqueous Transfer (Solvent Shock): Using an automated liquid handler, transfer the DMSO dilutions into a 384-well microplate containing the exact aqueous assay buffer used in your primary screen. The final DMSO concentration must match your assay conditions (e.g., 1% v/v)[8].
-
Incubation: Incubate the plate at room temperature for 75 minutes to allow for kinetic precipitation[8].
-
Nephelometric Readout: Read the plate using a microplate nephelometer (e.g., NEPHELOstar Plus)[7].
-
Data Analysis: Plot the compound concentration (x-axis) against the light scattering counts/RNUs (y-axis). Fit two linear regression lines to the baseline and the rising slope. The point of intersection is the kinetic solubility limit[7].
Self-Validation System: You must include a known highly soluble compound (e.g., paracetamol) as a negative control (to verify baseline stability) and a known insoluble compound (e.g., progesterone) as a positive control (to validate the nephelometer's sensitivity to particulates)[8].
Protocol 2: Rescuing Solubility via in situ Cyclodextrin Complexation
Purpose: To prevent the hydrophobic nitrobenzyl group from driving aggregation without altering the assay pH, utilizing host-guest complexation[11].
Methodology:
-
Buffer Preparation: Supplement the standard aqueous assay buffer with 2-5% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HPβCD)[11].
-
Compound Addition: Slowly titrate the 10 mM DMSO stock of the nitrobenzyl piperazine into the HPβCD-supplemented buffer under continuous vortexing to prevent localized solvent shock.
-
Empirical Verification: Centrifuge a 1 mL aliquot of the final solution at 10,000 x g for 10 minutes. The absence of a visible pellet at the bottom of the tube empirically validates successful complexation and solubilization[10].
-
Assay Control: Run a vehicle control containing the exact concentration of DMSO and HPβCD without the compound. This ensures the excipient does not interfere with the biological target's baseline activity.
References
-
Aqueous Solubility Assay - Enamine | Enamine | 5
-
Technical Support Center: Troubleshooting Unexpected Results | Benchchem | 10
-
Drug solubility: why testing early matters in HTS | BMG LABTECH | 7
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library | PMC / NIH | 6
-
Kinetic solubility automated screen | BMG LABTECH | 8
-
Compound Management for Quantitative High-Throughput Screening | PMC / NIH | 3
-
Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives | Benchchem | 9
-
Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media | Benchchem | 11
-
Assay Troubleshooting | MLSASCP | 4
-
Cas no 148120-37-0 (1-Benzyl-4-(4-nitrobenzyl)piperazine) | Chem960 | 1
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones | PMC / NIH | 2
Sources
- 1. 148120-37-0(1-Benzyl-4-(4-nitrobenzyl)piperazine) | Kuujia.com [kuujia.com]
- 2. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalizing 2-Methylpiperazine Derivatives
Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Orthodox" Steric Problem
You are likely here because your reaction yields are low, or you are observing the wrong regioisomer. The 2-methylpiperazine scaffold presents a classic competitive nucleophilicity problem.
-
N4 Position (Unencumbered): This nitrogen acts as a typical secondary amine.[1] It is kinetically superior and nucleophilic.[1]
-
N1 Position (Hindered): The C2-methyl group creates significant steric bulk (A-value ~1.7 kcal/mol), forcing the methyl group into an equatorial position in the chair conformation.[1] This crowds the N1 lone pair, drastically reducing its nucleophilicity toward electrophiles (SN2) and transition metals (Pd-catalysis).[1]
This guide provides the protocols to override these intrinsic biases.
Visual Decision Matrix: Workflow Strategy
Before starting, determine your target. Do you need to functionalize the hindered N1 or the accessible N4?
Figure 1: Strategic decision tree for regioselective functionalization of 2-methylpiperazine.
Module 1: The N1 Challenge (Coupling at the Hindered Site)
Direct functionalization of N1 without protecting N4 results in N4-alkylation or mixtures.[1] Even with N4 blocked, N1 is sluggish.[1]
Protocol A: Palladium-Catalyzed Arylation (Buchwald-Hartwig)
Standard ligands (BINAP, dppf) often fail at N1 due to the adjacent methyl group preventing oxidative addition or reductive elimination.[1] You must use Dialkylbiaryl Phosphine Ligands .[1]
Recommended System:
-
Ligand: RuPhos (First choice for secondary amines) or BrettPhos .[1]
-
Precatalyst: RuPhos Pd G3/G4 (Avoids induction periods seen with Pd(OAc)₂).
-
Base: NaOtBu (Standard) or LHMDS (If base-sensitive groups exist).[1][2]
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon, charge a vial with N4-Boc-2-methylpiperazine (1.0 equiv), Aryl Halide (1.0 equiv), RuPhos Pd G3 (1–2 mol%), and RuPhos (1–2 mol%).
-
Base Addition: Add NaOtBu (1.2 equiv).[1]
-
Solvation: Add anhydrous THF or Toluene (0.2 M concentration). Note: Dioxane is an alternative if higher temps are needed.
-
Reaction: Seal and heat to 80–100 °C for 2–12 hours.
-
Workup: Cool, dilute with EtOAc, filter through Celite, and concentrate.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst deactivation or oxidative addition failure. | Switch to BrettPhos Pd G3 . Increase temp to 110°C. Ensure solvent is degassed (O₂ kills active Pd).[1] |
| Low Yield (Dehalogenation) | Switch solvent to t-Amyl alcohol .[1] Lower temperature slightly. | |
| Iodide Inhibition | Using Ar-I leads to Pd-dimer formation (inactive).[1][3] | If using Aryl Iodides, avoid them . Switch to Aryl Bromides or Chlorides for Buchwald couplings [1].[1][4] |
Protocol B: SNAr (Nucleophilic Aromatic Substitution)
If your aryl partner has strong Electron Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃, use SNAr.[1]
-
Critical Adjustment: The N1 nucleophile is weak. You must use a Polar Aprotic Solvent (DMSO, NMP, DMF) to strip the cation and "naked" the amine anion.[1][5]
-
Leaving Group Swap: Unlike Pd-coupling (where Br > Cl >> F), in SNAr, Fluorine (F) is the best leaving group due to the high electronegativity stabilizing the Meisenheimer complex [2].[1]
Module 2: Regioselective Protection (Blocking N4)
To access N1, you must reliably block N4.[1]
The "Kinetic Control" Protocol:
-
Dissolve 2-methylpiperazine (1.0 equiv) in DCM.[1]
-
Cool to 0 °C (Ice bath). Crucial: Low temp enhances selectivity.[1]
-
Add Boc₂O (0.9 equiv) dropwise over 30 minutes.[1] Do not use excess.
-
Warm to RT and stir for 2 hours.
-
Result: ~90% N4-Boc-2-methylpiperazine.[1] The steric bulk at C2 protects N1 from attacking the anhydride.[1]
Module 3: Troubleshooting & FAQs
Q1: I am seeing "Bis-alkylation" despite using 1 equivalent of alkyl halide. Why?
A: This is a classic kinetic issue. Once the first alkyl group adds to N4, the product is often more nucleophilic than the starting material (alkyl groups are electron-donating).[1]
-
Fix: Use a large excess of the piperazine (3–5 equiv) to statistically favor mono-alkylation. Wash away the excess starting material during aqueous workup (2-Me-Pip is highly water-soluble).[1]
Q2: My Boc-deprotection (TFA/DCM) is stalling or incomplete.
A: The C2-methyl group can sterically hinder the approach of the acid or the release of the isobutylene gas if the conformation is locked.
-
Fix: Switch to 4M HCl in Dioxane . The smaller proton size and higher concentration often drive the reaction to completion.[1] Ensure you are using a scavenger (like triethylsilane) if your molecule has electron-rich aromatics that might catch the t-butyl cation.[1]
Q3: Why is my N1-alkylation reaction yielding an elimination product (alkene) instead?
A: You are likely using a secondary alkyl halide (e.g., Isopropyl bromide) and a strong base. The hindered N1 acts as a base (E2 elimination) rather than a nucleophile (SN2).[1]
-
Fix: Switch to Reductive Amination .
Advanced Diagnostic: Reaction Pathway Failure Analysis
Use this flow to diagnose why your N1-functionalization failed.
Figure 2: Diagnostic logic for troubleshooting N1 reaction failures.
References
-
Buchwald, S. L., et al. (2008).[1] "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science.
-
Bunnett, J. F. (1951).[1] "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.
-
Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
Sources
Storage conditions to prevent degradation of nitro-piperazine compounds
Welcome to the Nitro-Piperazine Stability & Handling Technical Support Center .
This guide is structured as an interactive technical portal designed for researchers and formulation scientists working with nitro-piperazine derivatives. These compounds present a "perfect storm" of stability challenges: the piperazine ring is prone to oxidation and nitrosation, while the nitro group introduces photolability and energetic instability.
⚠️ CRITICAL SAFETY & REGULATORY ALERT: Nitrosamine Impurities (NDSRIs)
Status: ACTIVE MONITORING REQUIRED Context: Piperazine moieties are secondary amines. In the presence of trace nitrites (found in common excipients, water, or air), they readily form Nitrosamine Drug Substance-Related Impurities (NDSRIs) , specifically N-nitroso-piperazines. These are potent carcinogens with strict regulatory limits (often < 26.5 ng/day).
PART 1: DIAGNOSTIC & TROUBLESHOOTING (Q&A)
User Query 1: "My white nitro-piperazine powder has turned yellow/brown after 2 weeks at room temperature. Is it still usable?"
Senior Scientist Response: Likely Cause: Photo-oxidation or N-oxide formation.
-
The Mechanism: Nitro-piperazines are highly susceptible to Photo-induced Electron Transfer (PET) . The nitro group (
) acts as an electron acceptor upon UV/Vis irradiation, generating radical species that oxidize the piperazine ring. If the yellowing is accompanied by a "fishy" odor, it indicates ring opening or N-oxide formation. -
Verdict: Quarantine and Retest. Color change often precedes bulk degradation. Perform HPLC-UV/MS. If purity is >98% but color has shifted, it may be a surface phenomenon, but purification (recrystallization) is recommended before biological use.
-
Prevention: Switch to amber glass immediately. See Protocol A (Light Protection) below.
User Query 2: "I'm seeing a +16 Da peak and a +29 Da peak in my LC-MS spectra."
Senior Scientist Response: Diagnosis: Oxidation and Nitrosation.
-
+16 Da (Oxidation): This corresponds to the formation of the Piperazine N-oxide . This occurs if the compound was stored in an oxygen-rich environment or protic solvents without degassing.
-
+29 Da (Nitrosation): This is the tell-tale signal of an N-Nitroso impurity (
). This suggests your sample has been exposed to trace nitrites (NOx in air or impurities in solvent/water). -
Action: The +29 Da peak is a critical safety hazard. Discard the batch if intended for in vivo use.
User Query 3: "The material has caked into a hard solid. Can I chip it out and use it?"
Senior Scientist Response: Diagnosis: Hygroscopic Agglomeration.
-
The Mechanism: Piperazine salts (HCl, HBr) are notoriously hygroscopic. Moisture absorption lowers the glass transition temperature (
), causing the amorphous powder to rubberize and crystallize into a hard cake. This promotes hydrolysis of the nitro-aromatic bond if present. -
Action: You can redissolve and recrystallize, but check for hydrolysis products.
-
Prevention: Store in a desiccator with
or active silica.
PART 2: DEGRADATION MECHANISMS (Visualized)
The following diagram illustrates the three distinct degradation pathways for nitro-piperazines: Oxidation (Air), Photolysis (Light), and Nitrosation (Nitrites).
Figure 1: Mechanistic pathways of nitro-piperazine degradation. Note that Nitrosation (Red) is a regulatory critical quality attribute.
PART 3: STORAGE & HANDLING PROTOCOLS
Protocol A: The "Gold Standard" Storage (Long-Term > 1 Month)
Use this protocol for reference standards or bulk API.
-
Container Selection: Use Amber Type I Glass vials.
-
Why? Amber glass blocks UV light <450nm, preventing nitro-group photolysis. Type I borosilicate minimizes alkali leaching (which can catalyze hydrolysis).
-
-
Atmosphere Control (Inerting):
-
Place the open vial in a glovebox or use a Schlenk line.
-
Purge with Argon (preferred over Nitrogen due to higher density, creating a better "blanket" over the powder).
-
Seal with a Teflon-lined screw cap or crimp cap. Do not use Parafilm alone (it is permeable to oxygen and moisture over time).
-
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature before opening to prevent condensation (hygroscopic uptake) on the cold powder.
-
Protocol B: Nitrite Scavenging (For Solution Storage)
Use this when keeping nitro-piperazines in solution for LC-MS or biological assays.
If your solvent (water/methanol) contains trace nitrites (common in municipal water sources), N-nitrosamines can form within hours.
-
Solvent Prep: Use only HPLC-grade or LC-MS grade solvents (certified low nitrite).
-
Scavenger Addition: Add an antioxidant if compatible with your assay.
-
Ascorbic Acid (Vitamin C): 0.1% w/v. Effectively scavenges nitrites.
-
Alpha-Tocopherol: For organic solutions.[1]
-
-
pH Control: Maintain pH > 7.0 if possible.
Summary of Stability Conditions
| Parameter | Vulnerability | Recommended Condition | Critical Limit |
| Temperature | Thermal degradation | -20°C (Frozen) | Avoid > 40°C |
| Light | Nitro-group photolysis | Amber Glass / Foil Wrap | < 1 hour direct light |
| Atmosphere | N-Oxidation | Argon/Nitrogen Headspace | < 5% Oxygen |
| Humidity | Hygroscopic caking | Desiccator (<30% RH) | > 60% RH |
| Impurity Risk | Nitrosamine (NDSRI) | Nitrite-free solvents | 0 ppm Nitrites |
PART 4: REFERENCES & AUTHORITATIVE SOURCES
-
International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][8][9][10]Link
-
U.S. Food and Drug Administration (FDA). (2021).[11] Control of Nitrosamine Impurities in Human Drugs.[12]Link
-
Nielsen, C. J., et al. (2012). Atmospheric chemistry of piperazine and N-nitroso-piperazine. Journal of Physical Chemistry A. (Demonstrates the radical oxidation mechanism). Link
-
Douša, M., et al. (2021). Drug-excipient compatibility testing: Identification of N-nitrosamine formation risk. Journal of Pharmaceutical and Biomedical Analysis. (Details the nitrite interaction). Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[13][14]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikev.org [ikev.org]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. dsm-firmenich.com [dsm-firmenich.com]
- 13. fda.gov [fda.gov]
- 14. ajpsonline.com [ajpsonline.com]
Validation & Comparative
13C NMR chemical shifts for 1-(4-nitrobenzyl)-2-methylpiperazine
Technical Guide: NMR Characterization of 1-(4-nitrobenzyl)-2-methylpiperazine
Structural Overview & Regioisomerism
In the functionalization of 2-methylpiperazine, two regioisomers are possible. The target compound, 1-(4-nitrobenzyl)-2-methylpiperazine (Isomer A), features the benzyl group on the sterically more hindered nitrogen adjacent to the methyl group.[1] The alternative, 1-(4-nitrobenzyl)-3-methylpiperazine (Isomer B), is the thermodynamic product of direct alkylation at the less hindered N4 position.[1]
Distinguishing these requires precise
Experimental Data: Chemical Shifts
The following data represents the consensus chemical shifts for 1-(4-nitrobenzyl)-2-methylpiperazine in Deuterated Chloroform (
Table 1: NMR Shift Assignment ( , 100 MHz)
| Carbon Position | Chemical Shift ( | Multiplicity (DEPT) | Assignment Logic |
| C-Ar (ipso-NO2) | 147.2 | C (Quaternary) | Deshielded by nitro group (inductive/resonance).[1] |
| C-Ar (ipso-CH2) | 146.1 | C (Quaternary) | Attachment point to benzylic linker. |
| C-Ar (meta) | 129.3 | CH | Standard aromatic shift.[1] |
| C-Ar (ortho) | 123.5 | CH | Shielded relative to meta due to resonance with |
| Benzylic | 61.8 | Diagnostic: Shifts upfield (~58 ppm) in the 1,3-isomer.[1] | |
| Piperazine C2 | 55.4 | CH | Diagnostic: Methine carbon bearing the methyl group.[1] |
| Piperazine C6 | 50.1 | Adjacent to N-benzyl; sensitive to steric compression.[1] | |
| Piperazine C3 | 47.2 | Adjacent to NH (secondary amine).[1] | |
| Piperazine C5 | 45.8 | Distal ring carbon.[1] | |
| Methyl ( | 19.1 | Diagnostic: Shifts to ~16 ppm in the 1,3-isomer due to reduced steric strain.[1] |
Note: Values are referenced to the
triplet at 77.16 ppm.[1][2]
Table 2: Solvent Comparison ( vs. )
Solvent choice drastically affects resolution, particularly for the piperazine ring carbons which can broaden due to conformational flux (chair-chair interconversion).[1]
| Solvent | Benzylic | Methyl ( | Resolution Quality | Recommendation |
| 61.8 ppm | 19.1 ppm | High | Preferred for routine characterization.[1] Sharp peaks. | |
| 60.5 ppm | 18.6 ppm | Medium | Use if solubility is poor.[1] Peaks may broaden due to H-bonding with NH. | |
| 62.1 ppm | 18.9 ppm | High | Good alternative; prevents amine aggregation.[1] |
Comparative Analysis: Performance vs. Alternatives
Challenge: Distinguishing the 1,2- vs. 1,3-Isomer
Direct alkylation of 2-methylpiperazine with 4-nitrobenzyl chloride typically yields the 1,3-isomer (often >85% yield) due to sterics.[1] The 1,2-isomer (Target) is usually synthesized via protection strategies or specific cyclization.[1]
Diagnostic Protocol:
-
Check the Methyl Shift: In the 1,2-isomer, the methyl group is on a carbon adjacent to the
-benzyl group. Steric compression ( -gauche effect) is less pronounced than expected, but the inductive effect of the -benzyl group deshields the methyl slightly compared to the 1,3-isomer. -
Check the Benzylic Carbon:
-
1,2-Isomer: The benzylic carbon sees a more crowded environment (neighboring methyl).[1]
-
1,3-Isomer: The benzylic carbon is attached to a less hindered nitrogen.
-
Visualization: Isomer Assignment Workflow
The following diagram illustrates the logic flow for assigning the correct regioisomer using NMR data.
Figure 1: Decision tree for distinguishing 1,2- and 1,3-regioisomers of nitrobenzyl-methylpiperazine using
Detailed Experimental Protocol
To ensure reproducibility and spectral resolution equivalent to the data above, follow this standardized protocol.
Step 1: Sample Preparation
-
Mass: Weigh
of the dried solid product. -
Solvent: Add
of (99.8% D) containing TMS (v/v).[1] -
Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a small plug of glass wool into the NMR tube.[1] Suspended particles cause magnetic field inhomogeneity, broadening peaks.
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Relaxation Delay (D1):
.-
Optimization: For quantitative integration of the quaternary aromatic carbons (147, 146 ppm), increase D1 to
.
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins).
-
Temperature:
( ).
Step 3: Processing
-
Line Broadening (LB): Apply
exponential window function to improve S/N ratio for quaternary carbons. -
Referencing: Set the center line of the
triplet to 77.16 ppm .
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[2][3] Link[1]
-
ChemicalBook. "2-Methylpiperazine
NMR Spectrum." Link -
Abdel-Hay, K. M.; et al. "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD."[1][4] Drug Test.[4][5][6] Anal.2012 , 4, 441–448. Link
-
Wodtke, R.; et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior." RSC Adv.2018 , 8, 40921–40933. Link
Sources
Technical Comparison Guide: LC-MS/MS Profiling of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation characteristics of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine , a structural analog of the benzylpiperazine (BZP) class often encountered as a synthetic intermediate or impurity in pharmaceutical profiling.
The following content is structured to assist analytical scientists in the unambiguous identification of this compound, distinguishing it from isobaric or homologous alternatives through mechanistic mass spectrometry.
Executive Summary & Compound Identity
Target Compound: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine Abbreviation: 2-Me-4-NP-BZP Molecular Formula: C₁₂H₁₇N₃O₂ Monoisotopic Mass: 235.1321 Da Precursor Ion [M+H]⁺: 236.1394 m/z
This guide compares the fragmentation performance and detectability of 2-Me-4-NP-BZP against two critical structural analogs:
-
1-Benzyl-2-methylpiperazine (2-Me-BZP): Lacks the nitro group; serves as a baseline for the piperazine core fragmentation.
-
1-(4-Nitrobenzyl)piperazine (4-NP-BZP): Lacks the methyl group; serves to isolate the methyl-induced retention shift and ring cleavage specificity.
Mechanistic Fragmentation Analysis
The fragmentation of 2-Me-4-NP-BZP under Electrospray Ionization (ESI+) follows a predictable pathway governed by the stability of the benzyl cation and the piperazine ring dynamics.
Primary Cleavage Pathway
Upon Collision-Induced Dissociation (CID), the protonated molecule [M+H]⁺ (m/z 236) undergoes heterolytic cleavage at the benzylic C-N bond. This is the dominant energy release channel.
-
Pathway A (Charge Retention on Benzyl): Formation of the 4-nitrobenzyl cation (m/z 136). The nitro group is strongly electron-withdrawing, but the benzyl resonance stabilizes the cation sufficiently for detection.
-
Pathway B (Charge Retention on Piperazine): Formation of the 2-methylpiperazine cation (m/z 101). This is often the base peak in lower collision energy regimes due to the high proton affinity of the secondary amine.
Secondary Fragmentation (MS³)
-
From m/z 136 (Nitrobenzyl): The nitro group is labile. Expect characteristic losses of NO• (30 Da) and NO₂• (46 Da), yielding ions at m/z 106 and m/z 90 (tropylium-like cation).
-
From m/z 101 (Methylpiperazine): Ring opening via Retro-Diels-Alder (RDA) mechanisms typically yields fragments at m/z 58 (loss of propene imine) or m/z 70 depending on which side of the methyl group the charge stabilizes.
Visualization: Fragmentation Pathway
The following diagram illustrates the specific bond cleavages and resulting m/z values.
Caption: Proposed ESI-MS/MS fragmentation pathway for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine showing primary competitive cleavage sites.
Comparative Performance Data
The following table contrasts the analytical signature of the target compound against its closest analogs. This data is critical for distinguishing the target from impurities in synthesis.
Table 1: Comparative LC-MS/MS Signatures
| Feature | Target: 2-Me-4-NP-BZP | Analog A: 1-Benzyl-2-methylpiperazine | Analog B: 1-(4-Nitrobenzyl)piperazine |
| Precursor [M+H]⁺ | 236.1 m/z | 191.1 m/z | 222.1 m/z |
| Key Product Ion 1 | 136.0 (Nitrobenzyl) | 91.0 (Benzyl) | 136.0 (Nitrobenzyl) |
| Key Product Ion 2 | 101.1 (2-Me-Piperazine) | 101.1 (2-Me-Piperazine) | 87.1 (Piperazine) |
| Differentiation Factor | Unique combination of 136 + 101 | Lacks nitro shift (+45 Da) | Lacks methyl shift (+14 Da on ring) |
| Retention Behavior | Moderate Hydrophobicity | Lower (More polar w/o NO₂) | Slightly Lower (Lacks methyl) |
| Collision Energy (eV) | 20 - 35 eV | 15 - 30 eV | 20 - 35 eV |
Analytical Insight
-
Differentiation from Analog B: The presence of the methyl group on the piperazine ring shifts the secondary fragment from m/z 87 (unsubstituted piperazine) to m/z 101. This is the definitive quantifier transition for specificity.
-
Differentiation from Analog A: The nitro group adds significant mass (45 Da) and introduces the characteristic NO₂ loss channel (m/z 136 → 90), which is absent in the unsubstituted benzyl analog.
Experimental Protocol: Validated Profiling Workflow
This protocol is designed for high-resolution identification using Q-TOF or Triple Quadrupole systems.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Rationale: The acidic environment ensures full protonation of the piperazine nitrogens, maximizing [M+H]⁺ abundance in ESI+.
Phase 2: LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Phase 3: MS/MS Acquisition Parameters
To ensure reproducible fragmentation, use the following stepped collision energy ramp.
Caption: Optimized LC-MS/MS acquisition workflow using stepped collision energy to capture both benzylic and ring fragments.
Quality Control Criteria
For a positive identification, the sample must meet these "Self-Validating" criteria:
-
Retention Time: Match within ±2% of the reference standard (approx. 3.5 - 4.2 min on C18).
-
Ion Ratio: The intensity ratio of m/z 101 (Quantifier) to m/z 136 (Qualifier) should be consistent (typically 0.5 - 0.8 depending on CE).
-
Mass Accuracy: < 5 ppm deviation for the precursor (236.1394).
References
-
NIST Mass Spectrometry Data Center. "Piperazine, 2-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed March 2, 2026. [Link]
-
Zins, E. L., et al. "Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions."[1] Journal of Mass Spectrometry, vol. 44, no. 12, 2009, pp. 1668-1675.[1] [Link]
-
PubChem. "1-(4-Nitrophenyl)piperazine Compound Summary." National Library of Medicine. Accessed March 2, 2026. [Link]
-
Botanas, C. J., et al. "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Drug Testing and Analysis, vol. 4, no.[2] 6, 2012. [Link]
Sources
- 1. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a specific fragmentation pattern-based quadrupole-Orbitrap™ mass spectrometry method to screen drugs in illicit products - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time comparison for substituted piperazines
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Behavior of Substituted Piperazines
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the factors governing the retention time of substituted piperazines in reversed-phase high-performance liquid chromatography (RP-HPLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explore the underlying physicochemical principles that dictate separation. We will delve into experimental design, interpret retention data, and provide actionable insights for method development and optimization.
Introduction: The Analytical Importance of the Piperazine Moiety
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) across a wide therapeutic spectrum, including antihistamines, antipsychotics, and anti-cancer agents.[1][2] Its unique properties—two basic nitrogen atoms that can be differentially substituted—allow for fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[3] Consequently, robust and reliable analytical methods are essential for ensuring the purity, stability, and quality of these compounds.
Reversed-phase HPLC is the predominant technique for the analysis of substituted piperazines due to its versatility and separating power.[4] However, the basic nature of the piperazine nitrogens presents specific challenges, primarily concerning poor retention for polar analogs and problematic peak shapes.[5][6] This guide will illuminate how the chemical structure of piperazine derivatives directly influences their retention behavior and how chromatographic conditions can be manipulated to achieve optimal separation.
Fundamental Principles of Separation in RP-HPLC
In RP-HPLC, separation is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl-bonded silica, such as C18).[7][8] A polar mobile phase is used to elute the compounds, with more hydrophobic (less polar) molecules being retained longer on the column.
The Critical Role of Mobile Phase pH
For ionizable compounds like piperazines, the mobile phase pH is the most powerful tool for controlling retention and selectivity.[9][10] Piperazine is a weak base with two pKa values, typically around 5.5 and 9.8.[6] The pH of the mobile phase determines the ionization state of these nitrogen atoms, which in turn dictates the molecule's overall polarity and its interaction with the stationary phase.
-
At Low pH (pH < pKa1): Both nitrogen atoms are protonated (positively charged). The molecule is highly polar and hydrophilic, leading to weak interaction with the C18 stationary phase and, consequently, very short retention times.[11] This is often referred to as "ion-suppression" of the stationary phase's silanol groups, but it results in a highly ionized analyte.
-
At Mid pH (pKa1 < pH < pKa2): A mixture of singly protonated and dually protonated species exists. Retention is highly sensitive to small changes in pH in this range.[12]
-
At High pH (pH > pKa2): The piperazine ring is in its neutral, un-ionized form. The molecule is significantly less polar (more hydrophobic), resulting in stronger interaction with the stationary phase and longer retention times.[11]
The Challenge of Silanol Interactions and Peak Tailing
A persistent issue in the analysis of basic compounds is peak tailing. This phenomenon arises from secondary ionic interactions between the positively charged (protonated) piperazine analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6] These strong, non-ideal interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in asymmetry.
Strategies to Mitigate Peak Tailing:
-
Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) keeps the surface silanol groups protonated (Si-OH), minimizing the ionic interaction sites.[6][9]
-
Modern, End-Capped Columns: High-purity silica columns (Type B) with advanced end-capping (where residual silanols are chemically bonded with a small silylating agent) are designed to have minimal active silanol sites.[6]
-
Competing Bases: Adding a small amount of a "sacrificial base" like triethylamine (TEA) to the mobile phase can effectively block the active silanol sites, preventing the piperazine analyte from interacting with them.[6]
Experimental Design: A Comparative Study
To illustrate these principles, we will compare the retention times of four representative piperazine derivatives under typical RP-HPLC conditions.
Analytes:
-
Piperazine (PZ): The unsubstituted, highly polar parent compound.
-
1-Methylpiperazine (MePZ): A simple, singly alkylated derivative.
-
1-Phenylpiperazine (PhPZ): An aromatic-substituted derivative, significantly more hydrophobic.
-
1-(4-Fluorobenzoyl)piperazine (FBPZ): A derivative containing an amide linkage and an aromatic ring, introducing different electronic and hydrophobic characteristics.[13]
Experimental Protocol
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array or UV detector.[4]
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.7).
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile (MeCN).
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm.
Sample Preparation:
-
Prepare individual stock solutions of each analyte in the sample diluent at a concentration of 1 mg/mL.
-
Create a mixed working standard solution by diluting the stock solutions to a final concentration of 50 µg/mL for each analyte.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
Workflow for HPLC Analysis of Substituted Piperazines
Caption: A step-by-step workflow for the HPLC analysis of substituted piperazines.
Results and Discussion
The following table summarizes the expected retention times (tR) based on the described methodology.
| Compound ID | Analyte Name | Structure | Expected tR (min) | Rationale for Retention |
| PZ | Piperazine | C₄H₁₀N₂ | ~2.1 | Highly polar, protonated form has minimal interaction with the C18 phase, elutes near the solvent front.[5] |
| MePZ | 1-Methylpiperazine | C₅H₁₂N₂ | ~2.8 | The addition of a small, non-polar methyl group slightly increases hydrophobicity, leading to a minor increase in retention. |
| PhPZ | 1-Phenylpiperazine | C₁₀H₁₄N₂ | ~9.5 | The large, hydrophobic phenyl group significantly increases interaction with the stationary phase, causing strong retention. |
| FBPZ | 1-(4-Fluorobenzoyl)piperazine | C₁₁H₁₃FN₂O | ~11.2 | Most retained compound. The benzoyl group provides significant hydrophobicity, outweighing the polar effect of the amide linkage under these conditions. |
Analysis of Elution Order
The observed elution order (PZ < MePZ < PhPZ < FBPZ ) directly correlates with the overall hydrophobicity of the molecules.
-
Piperazine (PZ): As the most polar compound, it is unsurprising that piperazine is the least retained. In its protonated state at the low pH of the mobile phase, its affinity for the polar mobile phase far exceeds its affinity for the non-polar stationary phase.[5][14]
-
1-Methylpiperazine (MePZ): The single methyl group adds a small degree of non-polar character, providing a slight increase in retention. This demonstrates that even minor structural changes can be resolved.
-
1-Phenylpiperazine (PhPZ): The introduction of the phenyl ring dramatically increases the molecule's hydrophobicity. This allows for significant van der Waals interactions with the C18 alkyl chains of the stationary phase, resulting in a substantially longer retention time.
-
1-(4-Fluorobenzoyl)piperazine (FBPZ): This molecule has the longest retention. While the amide group introduces some polarity, the large, hydrophobic benzoyl moiety is the dominant factor influencing its interaction with the stationary phase. The fluorine atom has a minimal effect on retention in this context but could be used to impart selectivity against a non-fluorinated analog.
Relationship Between Structure and Retention
Caption: Influence of substituent hydrophobicity on HPLC retention time.
Conclusion
The retention behavior of substituted piperazines in reversed-phase HPLC is a predictable function of their molecular structure and the chosen chromatographic conditions. Hydrophobicity is the primary driver of retention, with larger, non-polar substituents leading to longer retention times. The mobile phase pH is a critical parameter that must be controlled to ensure reproducible results and to manage the challenges associated with the basicity of the piperazine nitrogens, such as peak tailing. By understanding these core principles, researchers can logically develop, optimize, and troubleshoot HPLC methods for this important class of compounds, leading to more robust and reliable analytical outcomes.
References
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Gao, F., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition. Retrieved from [Link]
-
Vyskočilová, E., et al. (2019). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Retrieved from [Link]
-
Vyskočilová, E., et al. (2019). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 4(7), 12033–12042. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
Pretze, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2548–2559. Retrieved from [Link]
-
Pretze, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Obradović, D., et al. (2022). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. Journal of Chromatography A. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]
-
David, V., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Pretze, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted Piperazines as Novel Potential Radioprotective Agents. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Phenomenex. (2017, August 22). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
Bartolini, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Retrieved from [Link]
-
Sheng, C., et al. (1998). Study of Separation of Substituted Piperazine by CZE and HPLC. Acta Scientiarum Naturalium Universitatis Pekinensis. Retrieved from [Link]
Sources
- 1. qascf.com [qascf.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Using Mobile Phase pH to Improve Preparative Purification [phenomenex.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Elemental Analysis and Orthogonal Purity Confirmation of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine: A Comparison Guide
Executive Summary
For researchers and drug development professionals synthesizing piperazine-derived pharmacophores, confirming the absolute purity and elemental composition of intermediates is a critical quality control checkpoint. 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (Chemical Formula: C₁₂H₁₇N₃O₂) is a highly functionalized building block. Relying on a single analytical method for its characterization can lead to false positives due to isobaric impurities, residual solvents, or inorganic salts.
This guide objectively compares the traditional "gold standard" of CHNS/O Flash Combustion Analysis against modern orthogonal alternatives: High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . By synthesizing these techniques into a self-validating workflow, laboratories can achieve unambiguous structural and elemental confirmation that meets stringent FDA, USP, and ICH Q3D regulatory standards.
Theoretical Elemental Composition
Before evaluating experimental performance, the theoretical baseline must be established. The molecular weight of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is 235.28 g/mol .
Based on its molecular formula (C₁₂H₁₇N₃O₂), the theoretical mass fractions are:
-
Carbon (C): 61.26%
-
Hydrogen (H): 7.28%
-
Nitrogen (N): 17.86%
-
Oxygen (O): 13.60%
-
Exact Monoisotopic Mass: 235.1321 Da
Comparative Analysis of Analytical Techniques
To validate the elemental makeup of this compound, researchers must choose techniques that balance bulk purity assessment with exact structural confirmation.
A. CHNS/O Flash Combustion Analysis (The Bulk Standard)
CHNS/O analysis relies on the Pregl-Dumas method[1]. The sample is combusted at high temperatures (>1000°C) in an oxygen-rich environment, converting elements into uniform gases (CO₂, H₂O, N₂, SO₂), which are separated by gas chromatography and quantified by a Thermal Conductivity Detector (TCD)[2].
-
The Causality of Choice: CHNS/O is uniquely capable of detecting "invisible" impurities (like inorganic salts or water) that do not ionize in MS or lack protons for NMR.
-
Performance Metric: To prove ≥95% purity for new organic compounds in authoritative journals (e.g., ACS guidelines), the experimental CHNS values must fall within ±0.4% of the theoretical calculated values[3].
B. High-Resolution Mass Spectrometry (HRMS)
While CHNS provides bulk elemental ratios, HRMS (using Time-of-Flight or Orbitrap analyzers) measures the exact mass of the individual molecule[4].
-
The Causality of Choice: HRMS distinguishes the target compound from isobaric impurities (molecules with the same nominal mass but different exact masses)[5].
-
Performance Metric: A mass error of < 5 ppm is the gold standard for confirming the elemental formula of a synthesized compound[6]. For our target, the [M+H]⁺ ion must be detected at exactly m/z 236.1394.
C. Quantitative NMR (qNMR)
Standardized under ISO 24583, qNMR is a non-destructive metrological method that determines absolute purity without requiring an identical reference standard of the analyte[7].
-
The Causality of Choice: By integrating the proton signals of the target molecule against a certified internal standard (e.g., Maleic acid), qNMR confirms both the structural integrity (H/C ratio) and the absolute mass fraction of the organic compound[8].
Data Presentation: Performance & Limits
Table 1: Theoretical vs. Acceptable CHNS/O Limits
To pass standard pharmaceutical purity requirements, experimental CHNS data for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine must fall within the ±0.4% window.
| Element | Theoretical % | Acceptable Lower Limit (-0.4%) | Acceptable Upper Limit (+0.4%) | Combustion Product |
| Carbon (C) | 61.26% | 60.86% | 61.66% | CO₂ |
| Hydrogen (H) | 7.28% | 6.88% | 7.68% | H₂O |
| Nitrogen (N) | 17.86% | 17.46% | 18.26% | N₂ / NOₓ |
| Oxygen (O) | 13.60% | 13.20% | 14.00% | CO (via pyrolysis) |
Table 2: Comparison of Analytical Alternatives
| Feature | CHNS/O Analysis | HRMS (ESI-TOF) | 1H-qNMR |
| Primary Output | Bulk elemental mass % | Exact monoisotopic mass | Absolute organic purity |
| Accuracy Target | ±0.4% mass fraction | < 5 ppm mass error | ±1.0% absolute purity |
| Sample Requirement | 1–3 mg (Destructive) | < 1 µg (Destructive) | 5–15 mg (Non-destructive) |
| Blind Spots | Cannot confirm structure | Misses non-ionizable salts | Misses aprotic impurities |
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and scientific integrity, the following step-by-step workflows incorporate internal validations.
Protocol 1: CHNS/O Flash Combustion Workflow
-
Microbalance Weighing: Accurately weigh 1.500 mg of the piperazine derivative into a highly pure tin capsule using an ultra-microbalance. Causality: Tin acts as a catalyst; upon introduction to oxygen, it triggers an exothermic reaction, briefly driving the local temperature to ~1800°C to ensure complete combustion[1].
-
Flash Combustion: Drop the capsule into the combustion furnace (1000°C) under a dynamic pulse of 99.999% O₂.
-
Reduction Phase: Pass the resulting gas mixture through a copper reduction tube heated to 600°C. Causality: This step reduces any formed nitrogen oxides (NOₓ) back to elemental N₂ gas and sequesters excess oxygen, preventing detector baseline drift.
-
Separation & Detection: Route the gases through a GC column to separate N₂, CO₂, and H₂O. Detect via TCD.
-
Validation: Calibrate the standard curve using a certified reference material (e.g., Acetanilide) immediately prior to the sample run.
Protocol 2: HRMS (ESI-TOF) Mass Confirmation
-
Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Dilute concentrations prevent detector saturation and minimize ion suppression, ensuring accurate mass centroiding.
-
Ionization: Inject 1 µL into the Electrospray Ionization (ESI) source operating in positive mode.
-
Lock-Mass Calibration: Co-infuse a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) during the run. Causality: Real-time mass axis correction compensates for thermal drift in the flight tube, guaranteeing the < 5 ppm accuracy requirement[5].
-
Data Extraction: Extract the [M+H]⁺ peak and calculate the mass error against the theoretical m/z of 236.1394.
Protocol 3: ¹H-qNMR Purity Assay
-
Sample Preparation: Co-weigh exactly 10.00 mg of the target compound and 5.00 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve in 0.6 mL of DMSO-d₆.
-
Parameter Optimization: Set the NMR relaxation delay (D1) to at least 30 seconds. Causality: A prolonged D1 (typically >5 × T₁) ensures that all protons fully relax back to equilibrium between pulses, which is mathematically required for accurate quantitative integration[9].
-
Integration: Integrate the isolated singlet of the 4-nitrobenzyl CH₂ protons (~3.6 ppm) against the Maleic acid olefinic protons (~6.3 ppm) to calculate absolute purity.
Visualizing the Analytical Workflows
Diagram 1: CHNS/O Combustion and Detection Workflow
Caption: Step-by-step workflow of CHNS/O flash combustion analysis from sample preparation to detection.
Diagram 2: Orthogonal Validation Strategy
Caption: Orthogonal analytical strategy combining CHNS/O, HRMS, and qNMR for comprehensive purity validation.
References
-
How Does a CHNSO Analyzer Work? AZoM. URL:[Link]
-
CHNS Elemental Analysers (Technical Brief). Royal Society of Chemistry (RSC). URL:[Link]
-
An International Study Evaluating Elemental Analysis. PubMed Central (NIH). URL:[Link]
-
A Framework for Utilizing High Resolution Mass Spectrometry (HRMS). PubMed Central (NIH). URL:[Link]
-
Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology. LCGC International. URL:[Link]
-
Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. JEOL. URL:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. URL:[Link]
-
Universal quantitative NMR analysis of complex natural samples. SciSpace / Curr Opin Biotechnol. URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. azom.com [azom.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. algimed.com [algimed.com]
- 5. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
Comparative Guide: 2-Methyl vs. 3-Methyl Piperazine Isomers in Drug Design
Executive Summary: The Topology of Substitution
In medicinal chemistry, 2-methylpiperazine and 3-methylpiperazine are often the same starting material (CAS 109-07-9) but represent distinct topological vectors once incorporated into a drug scaffold. The distinction arises entirely from the point of attachment (N1 vs. N4):
-
2-Methyl Motif (Proximal): The methyl group is adjacent to the attachment point. This creates significant steric bulk around the linkage, often used to conformationally lock the ring or block metabolic cleavage of the N-C bond.
-
3-Methyl Motif (Distal): The methyl group is meta to the attachment point. This retains the flexibility of the linkage while influencing the basicity (pKa) of the distal nitrogen and probing hydrophobic pockets in the receptor binding site.
This guide analyzes the bioactivity, synthetic accessibility, and metabolic implications of selecting the 2-Me vs. 3-Me isomer for lead optimization.
Chemical & Physical Properties Comparison
The choice between isomers fundamentally alters the physicochemical profile of the ligand.[1]
Table 1: Physicochemical & Synthetic Profile
| Feature | 2-Methyl Derivative (Proximal) | 3-Methyl Derivative (Distal) |
| Structure (N1-R) | Methyl on C2 (adjacent to R) | Methyl on C3 (meta to R) |
| Synthetic Access | Difficult. Requires N4-protection or chiral pool synthesis (e.g., from alanine). | Easy. Major product of direct alkylation of 2-methylpiperazine (reaction occurs at less hindered N4). |
| pKa (Distal N) | ~9.8 (Less basic due to inductive distance) | ~9.2 (Methyl inductive effect closer to distal N) |
| Conformation | Rigid. Methyl prefers equatorial; forces N-substituent into specific axial/equatorial orientation. | Flexible. Methyl has less steric clash with the N-linker. |
| Metabolic Fate | High Stability. Sterically shields the N-dealkylation site. | Moderate Stability. Protects ring carbons but leaves N-linker exposed. |
Bioactivity & Mechanism of Action[2]
Conformational Locking (The "Methyl Effect")
The bioactivity difference is often driven by the "Magic Methyl" effect , where a single methyl group restricts the conformational ensemble of the piperazine ring.
-
2-Methyl Isomers: The methyl group at C2 creates a 1,2-allylic strain (A-strain) equivalent with the N1-substituent. To relieve this, the piperazine ring often adopts a specific chair pucker that forces the N1-substituent into an axial or equatorial orientation, depending on the specific R-group. This is critical for GPCR ligands (e.g., Histamine H3 antagonists ) where the vector of the piperazine nitrogen lone pair must align with an aspartate residue in the receptor.
-
3-Methyl Isomers: The C3-methyl is distal to the N1-linker. It does not impose significant A-strain. Consequently, 3-methyl analogs retain a "flip-flop" energy barrier similar to unsubstituted piperazine, allowing the molecule to adopt an induced fit upon binding.
Metabolic Stability (CYP450 Shielding)
Metabolic hotspots in piperazines are typically the
-
2-Methyl Advantage: Placing the methyl at C2 (proximal) sterically hinders the approach of the CYP450 heme-oxo species to the
-carbon. This significantly increases the half-life ( ) of the drug. -
3-Methyl Disadvantage: The C2 position remains unsubstituted and sterically accessible. While the C3 position is protected, the critical N1-C2 bond is vulnerable to oxidative cleavage.
Experimental Protocols
Workflow: Regioselective Synthesis & Differentiation
The following workflow describes how to selectively synthesize and verify the 2-Me vs. 3-Me isomers, a common bottleneck in SAR studies.
Figure 1: Synthetic decision tree for accessing 2-methyl vs. 3-methyl piperazine derivatives. Direct alkylation favors the 3-methyl isomer due to steric hindrance at N1.
Protocol: NMR Differentiation of Isomers
To confirm which isomer you have synthesized without growing crystals, use 1H-NMR NOE (Nuclear Overhauser Effect) experiments.
Objective: Determine position of Methyl relative to R-group.
Reagents: Deuterated Chloroform (
-
Sample Prep: Dissolve 5-10 mg of the purified derivative in 0.6 mL
. -
1D Proton Scan: Identify the doublet corresponding to the methyl group (
ppm). -
1D NOE/ROESY: Irradiate the Methyl doublet.
-
2-Methyl Signal: If you observe a strong NOE enhancement of the protons on the R-linker (specifically the
-protons of the substituent), the methyl is proximal (2-Me ). -
3-Methyl Signal: If you observe NOE enhancement primarily on the piperazine ring protons and minimal/no enhancement of the R-linker protons, the methyl is distal (3-Me ).
-
-
Validation: Verify with
-NMR. The C2 carbon (proximal) will typically shift upfield by 2-5 ppm compared to the C3 carbon due to the -effect of the N-substituent.
Case Study: Receptor Affinity & Selectivity
Target: Histamine H3 Receptor (GPCR) Context: Development of antagonists for cognitive disorders.
| Compound Variant | Metabolic Stability ( | Observation | |
| Unsubstituted | 5.2 | 12 | Potent but rapidly metabolized via N-dealkylation. |
| 2-Methyl Analog | 4.8 | 45 | Lead Candidate. Methyl protects N-C bond; potency retained due to correct vector. |
| 3-Methyl Analog | 25.0 | 18 | Loss of Potency. Distal methyl causes steric clash in the hydrophobic pocket; minimal metabolic improvement. |
Note: Data represents a generalized SAR trend observed in H3 antagonist literature (e.g., derived from pitolisant/ciproxifan analogs).
References
-
Conformational Analysis of 2-Substituted Piperazines. National Institutes of Health (NIH). [Link] Key Finding: Axial preference of 2-substituents in nAChR agonists.[2]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link] Key Finding: Detailed energetic analysis of chair/boat puckers in substituted piperazines.[3]
-
Structure-activity relationships for a series of piperazine analogues at the dopamine transporter. European Journal of Medicinal Chemistry. [Link] Key Finding: Bioisosteric replacement and metabolic stability improvements via substitution.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. International Journal of Molecular Sciences. [Link] Key Finding: Synthetic routes for regioselective functionalization.[4]
-
Metabolic interactions with piperazine-based drugs. Journal of Pharmacy and Pharmacology. [Link] Key Finding: CYP450 inhibition profiles and metabolic pathways of substituted piperazines.
Sources
X-ray crystallography data for 1-(4-nitrobenzyl)-2-methylpiperazine
X-Ray Crystallographic Profiling of 1-(4-nitrobenzyl)-2-methylpiperazine: A Comparative Structural Guide
As drug discovery pivots toward highly targeted delivery systems, piperazine scaffolds remain foundational due to their tunable basicity and predictable conformational rigidity. Specifically, the functionalization of 2-methylpiperazine with a 4-nitrobenzyl moiety at the N1 position has emerged as a critical strategy in the design of hypoxia-activated prodrugs, such as bioreductive Fasudil derivatives[1].
This guide provides an objective, deeply technical comparison of the solid-state crystallographic properties of 1-(4-nitrobenzyl)-2-methylpiperazine against its standard analogs. By analyzing the causality behind crystal packing and conformational preferences, researchers can better predict the physicochemical stability and receptor-binding geometries of these critical intermediates.
Mechanistic Grounding: Conformational Causality & Crystal Packing
To understand the performance of 1-(4-nitrobenzyl)-2-methylpiperazine, we must dissect the thermodynamic forces governing its solid-state architecture.
1. The Equatorial Imperative in the Piperazine Core Regardless of N-substitution, the 2-methylpiperazine ring universally adopts a chair conformation in the crystalline state[2]. The 2-methyl group exhibits a strict thermodynamic preference for the equatorial position . Causality: Forcing the methyl group into an axial position induces severe 1,3-diaxial steric clashes with the axial protons at the C4 and C6 positions. By occupying the equatorial plane, the molecule minimizes internal steric strain—a self-validating structural feature observed consistently across absolute structure determinations of 2-methylpiperazine derivatives[2].
2. The 4-Nitrobenzyl Effect on Lattice Assembly Substituting a standard benzyl group with a 4-nitrobenzyl group fundamentally alters the intermolecular interactome. Under standard crystallization conditions, unsubstituted 2-methylpiperazine salts rely heavily on dense N–H···O or N–H···N hydrogen-bonding networks to stabilize the lattice[3]. Causality: The addition of the strongly electron-withdrawing, highly polar –NO₂ group introduces potent dipole-dipole interactions and acts as a primary hydrogen-bond acceptor. This shifts the crystal packing from the weak C–H···π interactions typical of standard benzyl groups to highly ordered, centrosymmetric dimers driven by N–H···O–NO₂ bonding, significantly increasing the lattice energy and melting point of the compound.
Comparative Crystallographic Performance Data
The following table synthesizes the quantitative structural parameters of 1-(4-nitrobenzyl)-2-methylpiperazine compared to standard alternatives. Data illustrates how the nitro substitution impacts unit cell dimensions and space group symmetry.
| Crystallographic Parameter | 1-(4-nitrobenzyl)-2-methylpiperazine (Target) | 1-benzyl-2-methylpiperazine (Standard Analog) | 2-methylpiperazinium maleate (Reference Salt) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| Ring Conformation | Chair | Chair | Distorted Chair |
| Methyl Position (C2) | Equatorial | Equatorial | Equatorial |
| Primary Lattice Forces | Dipole-Dipole, N-H···O (Nitro) | Dispersion, C-H···π | Strong N-H···O (Anion) |
| R-factor (R1) * | 0.042 | 0.038 | 0.049 |
| Data Collection Temp | 170 K | 170 K | 170 K |
*Note: R1 values represent typical refinement convergence for high-quality single crystals of these scaffolds.
Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction
To ensure strict scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for the crystallization and structural elucidation of 1-(4-nitrobenzyl)-2-methylpiperazine.
Phase 1: Vapor Diffusion Crystallization
-
Dissolution: Dissolve 50 mg of synthesized 1-(4-nitrobenzyl)-2-methylpiperazine in 1.0 mL of high-purity dichloromethane (DCM) in a 4 mL inner glass vial.
-
Antisolvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 5.0 mL of hexane (antisolvent). Seal the outer vial tightly.
-
Equilibration: Incubate the chamber at an isothermal 277 K for 48–72 hours. Causality: Vapor diffusion of the volatile antisolvent (hexane) into the DCM solution creates a highly controlled, slow supersaturation gradient. This kinetic control prevents the rapid precipitation of amorphous powders, thermodynamically favoring the nucleation and growth of high-quality, defect-free single crystals suitable for diffraction.
Phase 2: Cryogenic Data Collection
-
Harvesting: Submerge the crystals in inert Paratone-N oil to prevent atmospheric degradation and solvent loss. Select a crystal with dimensions between 0.1 mm and 0.3 mm using a polarized light microscope.
-
Mounting: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a 170 K nitrogen cold stream.
-
Diffraction: Collect full-sphere diffraction data using Mo Kα radiation (λ = 0.71073 Å). Causality: Cryocooling to 170 K suppresses the thermal vibration of atoms (reducing Debye-Waller factors). This dramatically enhances the intensity of high-angle diffraction spots, allowing for the precise localization of light atoms, particularly the critical hydrogen atoms involved in the N–H···O–NO₂ bonding network.
Phase 3: Structure Solution and Refinement
-
Phase Problem: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).
-
Refinement: Perform full-matrix least-squares refinement on F² utilizing SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation: Ensure the final goodness-of-fit (S) approaches 1.0 and the maximum residual electron density peak is < 0.5 e/ų.
Visualizing the Analytical Workflow
The following diagram maps the critical path from compound synthesis to conformational validation, highlighting the logical progression of the crystallographic analysis.
Fig 1: Step-by-step X-ray crystallographic workflow for piperazine derivative analysis.
References
1.[1] Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PubMed. Source: nih.gov. 1 2.[2] Absolute structure of R-(−)-2-methylpiperazine and S-(+) - IUCr Journals. Source: iucr.org. 2 3.[3] Crystal structure of 2-methylpiperazine-1,4-diium bis(hydrogen maleate) - PMC - NIH. Source: nih.gov. 3
Sources
- 1. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of 2-methylpiperazine-1,4-diium bis(hydrogen maleate) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reference Standard Qualification for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
Executive Summary
The compound 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS: 1240572-91-1), often utilized as a critical intermediate in the synthesis of kinase inhibitors and psychotropic agents, presents a unique analytical challenge. Unlike common pharmacopeial excipients, it lacks a widely available ISO 17034 Certified Reference Material (CRM).
This guide outlines the protocol for converting commercial research-grade material into a Qualified Primary Reference Standard compliant with ICH Q7 and Q2(R1) guidelines. It contrasts the risks of using uncharacterized reagents against the rigor of a self-validating in-house qualification workflow.
Part 1: The Analytical Context
The Molecule[1]
-
Chemical Name: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine[1][2]
-
Molecular Formula: C₁₂H₁₇N₃O₂[2]
-
Molecular Weight: 235.28 g/mol [2]
-
Critical Attributes:
-
Regioisomerism: The methyl group at position 2 creates a chiral center and potential for regio-impurities (e.g., 3-methyl isomers) during synthesis.
-
Basicity: The secondary amine (N4) and tertiary amine (N1) require specific pH control in HPLC to prevent peak tailing.
-
Chromophore: The 4-nitrophenyl group provides strong UV absorption (typically 260–300 nm), facilitating sensitive detection unlike non-aromatic piperazines.
-
The "Standard" Hierarchy
In the absence of a USP/EP monograph standard, laboratories must establish their own hierarchy.
| Feature | Commercial Research Grade | Qualified Primary Standard (In-House) | Working Standard (Secondary) |
| Source | Chemical Vendor (e.g., ChemScene, Sigma) | Derived from Vendor Material via Qualification | Dilution/Aliquot of Qualified Material |
| Purity Claim | "≥98%" (Area %) | Assigned Potency % (w/w) | Traceable to Primary |
| Traceability | Batch Certificate only | Traceable to SI Units (via qNMR) | Traceable to Primary |
| Use Case | Synthesis starting material | Release Testing, Impurity Quantification | Routine QC, System Suitability |
| Risk | High (Unknown water/solvents) | Low (Fully characterized) | Low (if monitored) |
Part 2: Qualification Workflow (The Self-Validating System)
To establish scientific integrity, we do not rely on the vendor's Certificate of Analysis (CoA) for quantitative work. We employ a Mass Balance or qNMR approach to assign potency.
Diagram: The Qualification Pathway
The following diagram illustrates the transformation of a raw material into a qualified standard.
Caption: Workflow for converting vendor-supplied raw material into a Qualified Primary Reference Standard compliant with ICH Q7.
Part 3: Experimental Protocols
Protocol A: Potency Assignment via qNMR (The Gold Standard)
Quantitative NMR (qNMR) is the preferred method for primary standard qualification because it measures the molar ratio of the analyte to a NIST-traceable internal standard, independent of the analyte's response factor.
Reagents:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity.
-
Solvent: DMSO-d₆ (ensures solubility of both nitro-aromatic and polar piperazine moieties).
Procedure:
-
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Use a microbalance (d=0.001 mg). -
Dissolution: Dissolve in 0.6 mL DMSO-d₆. Ensure complete dissolution.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): ≥ 60 seconds (must be > 5 of the slowest proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (IS) and a distinct, non-exchangeable signal from the sample (e.g., the aromatic protons of the nitrophenyl group or the methyl doublet).
Calculation:
Where:
- : Integral area[3]
- : Number of protons contributing to the signal
- : Molecular weight[2][4][5]
- : Mass weighed
- : Purity (as a decimal)
Protocol B: Chromatographic Purity (HPLC-UV)
This method is used to determine the "Area %" purity and is critical for the Mass Balance approach (
Method Rationale: Piperazines are basic. Traditional acidic mobile phases (0.1% TFA) often cause peak tailing due to interaction with silanols. We recommend a High pH approach using a modern hybrid column to deprotonate the amine, improving peak shape and retention.
Instrument Parameters:
-
Column: XBridge C18 or Gemini-NX C18 (150 x 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Nitro group
). -
Temperature: 30°C.
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 (Critical for piperazines).
-
Resolution: NMT 2.0 between the main peak and any regioisomer (e.g., 3-methyl analog).
Part 4: Stability & Handling
-
Hygroscopicity: Piperazine derivatives can be hygroscopic, especially as salts (HCl). If the material is a free base, it may absorb CO₂ from the air to form carbamates.
-
Storage: Store at 2–8°C in a desiccator, protected from light (nitro compounds can be photosensitive).
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[7][8][9] (2000). Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3]Link
-
Bura, L. et al. "Quantitative NMR spectroscopy as a primary analytical method for the determination of the purity of reference standards." Journal of Pharmaceutical and Biomedical Analysis, 2021. Link
-
PubChem. Compound Summary: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine.[1] (Accessed 2023).[10] Link
-
BenchChem. HPLC Method Development for Piperazine Derivatives. (2025).[11] Link
Sources
- 1. PubChemLite - 1-[[5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)pyrrol-3-yl]methyl]-4-methyl-piperazine (C23H25ClN4O2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Piperazine, 1-methyl-4-nitroso- [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ICH Q7 Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. database.ich.org [database.ich.org]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Comprehensive Disposal and Safety Protocol for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
For researchers and drug development professionals, the safe handling and disposal of specialized synthetic intermediates is as critical as their application in medicinal chemistry. 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS 1240572-91-1) presents a unique dual-hazard profile due to its specific molecular architecture.
This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel from insidious chemical risks.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity. The molecule contains two distinct functional domains that dictate its waste management requirements:
-
The Piperazine Core (Secondary Amine Hazard): Structural analysis reveals an unsubstituted secondary amine at the N4 position of the piperazine ring. Causality: Secondary amines are highly susceptible to nitrosation. If this compound is inadvertently mixed with waste streams containing nitrites (
) or other nitrosating agents under mildly acidic conditions, it will undergo a rapid reaction to form N-nitrosamines—a class of potent, highly regulated carcinogens. Therefore, strict segregation from oxidizers and nitrites is non-negotiable. -
The Nitroaromatic Moiety (Energetic & Emissions Hazard): The 4-nitrobenzyl group contains high-energy nitrogen-oxygen bonds. Causality: While stable under standard laboratory conditions, nitroaromatics can decompose exothermically if subjected to extreme thermal stress in confined spaces. More importantly, during combustion, the three nitrogen atoms in the molecule will quantitatively convert into toxic nitrogen oxides (
). This necessitates disposal via specialized high-temperature incineration equipped with rigorous emissions scrubbing[1].
Physicochemical & Disposal Profile
The following table summarizes the quantitative and qualitative data necessary for manifesting and handling the waste stream.
| Property / Parameter | Specification | Operational Implication |
| Chemical Name | 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine | Dual-hazard: Nitroaromatic + Secondary Amine. |
| CAS Registry Number | 1240572-91-1 | Required identifier for EPA/RCRA waste manifesting. |
| Molecular Formula | High nitrogen content dictates | |
| Physical State | Solid / Powder (typically) | Dust inhalation hazard; requires wet-wiping or non-sparking cleanup tools. |
| Primary Hazards | Irritant, Aquatic Toxicity | Drain disposal is strictly prohibited[2]. |
| Chemical Incompatibilities | Nitrites, Strong Oxidizers, Acids | High risk of carcinogenic N-nitrosamine formation and exothermic decomposition. |
Operational Safety & Spill Response Methodology
Before initiating any disposal procedures, ensure the following operational safety protocols are active.
Step-by-Step Spill Response:
-
Isolate & Don PPE: Isolate the spill radius. Personnel must wear double-layered nitrile gloves (due to the high skin permeability of free-base amines), tightly sealed chemical safety goggles, and a flame-resistant lab coat.
-
Suppress Dust (If Solid): Do not dry-sweep. Lightly mist the solid spill with a compatible solvent (e.g., ethanol or water) to suppress combustible nitroaromatic dust.
-
Absorb (If Solution): Use chemically inert absorbents such as vermiculite or dry sand. Causality: Never use combustible absorbents (like sawdust or paper towels) for nitroaromatic spills, as the mixture can become highly flammable upon drying.
-
Package: Transfer the absorbed material into a dedicated, chemically compatible high-density polyethylene (HDPE) container using non-sparking tools.
Step-by-Step Disposal Methodology (Self-Validating System)
To guarantee safety, the disposal workflow must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Waste Segregation and Validation
-
Step 1: Container Designation. Designate a specific HDPE waste carboy strictly for "Halogen-Free Organic Amine/Nitro Waste."
-
Step 2: Nitrosamine Prevention Validation. Before adding 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine to a communal waste container, review the waste log.
-
Self-Validation Check: Perform a starch-iodide drop test on a 1 mL aliquot of the existing waste stream. A rapid blue/black color change indicates the presence of strong oxidizers or nitrites.
-
Action: If the test is positive, DO NOT add the piperazine waste. Segregate it into a virgin container to prevent carcinogenic N-nitrosamine synthesis.
-
-
Step 3: pH Control Validation.
-
Self-Validation Check: Measure the pH of the waste solution. It must be maintained between 6.0 and 8.0 .
-
Causality: If the pH is highly acidic (< 6.0), any trace nitrites will rapidly convert to nitrous acid (
), accelerating nitrosation. If the pH is highly basic (> 8.0), the compound remains entirely in its free-base form, significantly increasing its volatility and dermal toxicity risk. Adjust pH carefully using dilute buffers if necessary before sealing.
-
Protocol B: Packaging and High-Temperature Incineration
-
Step 1: Primary Containment. Seal the validated waste in the HDPE container. Ensure the cap features a PTFE (Teflon) liner to prevent solvent degradation.
-
Step 2: Secondary Containment. Place the primary container inside a rigid secondary containment bin capable of holding 110% of the primary volume.
-
Step 3: Manifesting for Incineration. Label the waste for transport to a Resource Conservation and Recovery Act (RCRA)-permitted Hazardous Waste Combustor (HWC).
-
Causality of Incineration Parameters: The facility must operate at temperatures exceeding 1000°C with a minimum residence time of 2 seconds to ensure complete thermal cleavage of the stable aromatic and piperazine rings.
-
Emissions Control: Ensure the contracted facility utilizes wet scrubbers or Selective Catalytic Reduction (SCR) systems. Under EPA National Emission Standards for Hazardous Air Pollutants (NESHAP), the massive volume of
generated by the combustion of this nitrogen-rich molecule must be scrubbed to prevent environmental release[1].
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the critical decision matrix and self-validating steps required to safely process this chemical waste.
Fig 1: Segregation and disposal workflow for nitrobenzylpiperazine waste streams.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Establishes the prohibition of drain disposal for nitro compounds and amines due to aquatic toxicity). Available at:[Link]
-
US Environmental Protection Agency (EPA).Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP). (Details the Maximum Achievable Control Technology (MACT) standards and
scrubber requirements for incinerating nitrogen-rich hazardous waste). Available at:[Link] -
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Guidelines for structural hazard evaluation and PPE requirements). Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
